Phenoxybenzamine-d5
Description
The exact mass of the compound this compound is 308.1703757 g/mol and the complexity rating of the compound is 262. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-chloroethyl)-N-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-1-phenoxypropan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO/c1-16(15-21-18-10-6-3-7-11-18)20(13-12-19)14-17-8-4-2-5-9-17/h2-11,16H,12-15H2,1H3/i2D,4D,5D,8D,9D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVCTJOXCFMACW-FPWDVLCWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CN(CCCl)C(C)COC2=CC=CC=C2)[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678722 | |
| Record name | N-(2-Chloroethyl)-1-phenoxy-N-[(~2~H_5_)phenylmethyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188265-52-2 | |
| Record name | N-(2-Chloroethyl)-1-phenoxy-N-[(~2~H_5_)phenylmethyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Phenoxybenzamine-d5 chemical structure and properties
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of Phenoxybenzamine-d5. This deuterated analog of phenoxybenzamine serves as a critical internal standard for its quantitative analysis in various biological matrices.
Core Chemical and Physical Properties
This compound is the deuterium-labeled counterpart of phenoxybenzamine, a non-selective, irreversible alpha-adrenoceptor antagonist.[1][2] The incorporation of five deuterium atoms enhances its mass spectrometric signature, making it an ideal internal standard for pharmacokinetic and metabolic studies.[3]
Below is a summary of its key chemical and physical properties:
| Property | Value | Source(s) |
| Chemical Name | N-(2-Chloroethyl)-N-(1-methyl-2-phenoxyethyl)benzenemethanamine-d5 Hydrochloride | [4] |
| Synonyms | Dibenzyline-d5 Chloride, Dibenzyline-d5 Hydrochloride | [4] |
| Molecular Formula | C₁₈H₁₇D₅ClNO · HCl | [5] |
| Molecular Weight | 345.3 g/mol | [5] |
| CAS Number | 1329838-45-0 (hydrochloride) | [5] |
| Isotopic Purity | ≥98% deuterated forms (d₁-d₅) | [5] |
| Solubility | DMF: 30 mg/ml; DMSO: 25 mg/ml; Ethanol: 25 mg/ml; DMF:PBS (pH 7.2) (1:1): 0.3 mg/ml | [5] |
Pharmacological Profile and Mechanism of Action
Phenoxybenzamine, and by extension its deuterated form, functions as a potent antagonist of alpha-adrenergic receptors (α-ARs).[5] It forms a stable, covalent bond with these receptors, leading to an irreversible blockade.[6] This non-competitive antagonism affects both α₁ and α₂ subtypes.[6][7]
The blockade of α₁-adrenergic receptors on vascular smooth muscle results in vasodilation and a subsequent decrease in blood pressure.[8][9] The antagonism of presynaptic α₂-receptors can lead to a reflex tachycardia due to increased norepinephrine release.[6][9]
In Vitro Activity
| Assay | Cell Line/Tissue | Receptor Subtype(s) | Result (IC₅₀/EC₅₀/Kᵢ) | Source(s) |
| Norepinephrine-induced inositol phosphate formation | HEK293 cells | α₁-ARs | EC₅₀ = 125.9-316.2 nM | [5][10] |
| Radioligand binding | CHO cell membranes | α₂ₐ-AR | Kᵢ = 60 nM | [5][10] |
| Radioligand binding | CHO cell membranes | α₂ₑ-AR | Kᵢ = 10 nM | [5][10] |
| Radioligand binding | CHO cell membranes | α₂₋-AR | Kᵢ = 60 nM | [5][10] |
| Inhibition of Proliferation | Nine cancer cell lines (lymphoma, breast, lung) | - | IC₅₀ = 29.5-99.8 µM | [5][10] |
Signaling Pathway of Phenoxybenzamine's Action
The following diagram illustrates the mechanism of action of phenoxybenzamine at the adrenergic synapse.
Caption: Mechanism of Phenoxybenzamine's irreversible blockade of α₁ and α₂ adrenergic receptors.
Experimental Protocols
Radioligand Binding Assay for α₂-Adrenergic Receptors
This protocol is a generalized representation based on standard binding assay methodologies.
Objective: To determine the binding affinity (Kᵢ) of this compound for α₂-adrenergic receptor subtypes.
Materials:
-
CHO cell membranes expressing human α₂ₐ, α₂ₑ, or α₂₋ adrenergic receptors.
-
Radioligand (e.g., [³H]-Rauwolscine or [³H]-MK912).
-
This compound (or non-labeled phenoxybenzamine) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Methodology:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kₔ, and varying concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known α₂ antagonist).
-
Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of this compound from a concentration-response curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Caption: Workflow for a typical radioligand binding assay.
Applications in Research and Development
The primary application of this compound is as an internal standard for the quantification of phenoxybenzamine in biological samples using mass spectrometry-based techniques like GC-MS or LC-MS.[5][10] This is crucial for:
-
Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of phenoxybenzamine.
-
Therapeutic drug monitoring: Ensuring drug levels remain within the therapeutic window.
-
Metabolic profiling: Identifying and quantifying metabolites of phenoxybenzamine.
The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis, as it corrects for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise results.[3]
Conclusion
This compound is an indispensable tool for researchers and drug development professionals working with phenoxybenzamine. Its well-defined chemical structure, coupled with its identical pharmacological properties to the parent compound, makes it the ideal internal standard for rigorous quantitative analysis. A thorough understanding of its properties and the experimental contexts in which it is used is essential for advancing research in areas where phenoxybenzamine is of interest, from the management of pheochromocytoma to its potential applications in other therapeutic areas.[11][12]
References
- 1. This compound CAS#: 1309283-11-1 [amp.chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immunomart.org [immunomart.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Phenoxybenzamine - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. drugs.com [drugs.com]
- 12. Phenoxybenzamine (Dibenzyline): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
A Technical Guide to Phenoxybenzamine-d5 as an Internal Standard in Quantitative Bioanalysis
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the role and mechanism of Phenoxybenzamine-d5 as a stable isotope-labeled internal standard (SIL-IS) in modern bioanalytical assays. It covers the core principles of its application, its pharmacological context, and detailed experimental considerations for its use in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction: The Imperative for Precision in Bioanalysis
The accurate quantification of therapeutic agents in biological matrices is a cornerstone of drug development, underpinning pharmacokinetic, pharmacodynamic, and toxicokinetic studies. Phenoxybenzamine, an irreversible alpha-adrenergic antagonist, is used to manage hypertension associated with pheochromocytoma.[1][2] Measuring its concentration in plasma or other tissues requires highly precise and reliable analytical methods.
The primary challenge in bioanalysis is accounting for variability introduced during sample processing and analysis. Analyte loss during extraction, matrix-induced ion suppression or enhancement in the mass spectrometer, and minor fluctuations in instrument performance can all compromise data accuracy.[3] To correct for these variables, an internal standard (IS) is incorporated into the analytical workflow. The ideal IS behaves identically to the analyte throughout the entire process.[4] this compound, a deuterated form of the parent drug, serves this purpose and is considered the gold standard for its quantification by GC- or LC-MS.[5]
Pharmacological Context: The Action of Phenoxybenzamine
To appreciate the need for its precise measurement, it is useful to understand the pharmacological mechanism of phenoxybenzamine. It is a non-selective alpha-adrenoceptor antagonist that forms a reactive ethylenimmonium intermediate.[6] This intermediate proceeds to form a stable, covalent bond with the alpha-receptors, leading to an irreversible, non-competitive blockade.[7][8] This action prevents vasoconstriction caused by endogenous catecholamines like norepinephrine and epinephrine, resulting in vasodilation and a reduction in blood pressure.[8] The long-lasting effect, which persists for 3-4 days, is due to the time required for the synthesis of new receptors.[7]
Caption: Pharmacological mechanism of Phenoxybenzamine.
The Core Principle: How this compound Functions as an Internal Standard
The "mechanism of action" of this compound as an internal standard is not pharmacological but analytical. It relies on the principles of isotope dilution mass spectrometry. A stable isotope-labeled internal standard is considered the ideal choice because it is chemically identical to the analyte, with the only significant difference being its mass.[9] The five deuterium atoms on the phenoxy ring of this compound increase its molecular weight, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer.
This near-identical chemical nature ensures that:
-
It co-elutes with the analyte during liquid chromatography.
-
It has the same extraction recovery during sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[10]
-
It experiences identical matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source.[3]
By adding a known concentration of this compound to every sample, calibrator, and quality control at the beginning of the workflow, any subsequent loss or signal variation affects both the analyte and the IS proportionally. The final measurement is not the absolute response of the analyte, but the ratio of the analyte's response to the IS's response. This ratio remains constant regardless of processing variability, leading to highly accurate and precise quantification.[10][11]
Caption: The role of an internal standard in correcting for analytical variability.
Experimental Protocol: A Typical LC-MS/MS Method
This section outlines a representative protocol for the quantification of phenoxybenzamine in human plasma using this compound as an IS.
4.1. Sample Preparation (Protein Precipitation)
Protein precipitation is a common, rapid method for extracting drugs from plasma.
-
Aliquot: Transfer 100 µL of plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Spiking: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each tube and vortex briefly.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortex & Centrifuge: Vortex the tubes vigorously for 1 minute. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Analysis: Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
4.2. Liquid Chromatography Parameters
The goal of chromatography is to separate the analyte from other matrix components before it enters the mass spectrometer.
| Parameter | Typical Value |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 10% B, ramp to 95% B over 3 min, hold 1 min, re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
4.3. Mass Spectrometry Parameters
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for specific instrument |
4.4. Quantitative Data: MRM Transitions
The MRM experiment involves selecting a precursor ion (typically [M+H]+) in the first quadrupole, fragmenting it in the second, and monitoring a specific product ion in the third. This provides two levels of mass-based selectivity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Phenoxybenzamine | 304.1 | 105.1 | 25 |
| This compound | 309.1 | 105.1 | 25 |
Note: Specific m/z values and collision energies must be optimized empirically on the instrument used.
Bioanalytical Workflow Visualization
The entire process, from sample receipt to final data, can be visualized as a sequential workflow.
Caption: Step-by-step workflow for a typical bioanalytical assay.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of its unlabeled analogue in complex biological matrices. Its mechanism of action as an internal standard is rooted in the fundamental principles of isotope dilution, where its near-identical physicochemical properties allow it to track and correct for procedural variability throughout the entire analytical workflow. The use of a stable isotope-labeled standard like this compound is strongly recommended by regulatory agencies and represents best practice in modern bioanalysis, ensuring the generation of reliable data crucial for advancing drug development and clinical research.[4][12]
References
- 1. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. fda.gov [fda.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. drugs.com [drugs.com]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. Phenoxybenzamine - BioPharma Notes [biopharmanotes.com]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 11. scispace.com [scispace.com]
- 12. ema.europa.eu [ema.europa.eu]
An In-depth Technical Guide to the Synthesis and Manufacturing of Phenoxybenzamine-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and manufacturing of Phenoxybenzamine-d5, a deuterated analog of Phenoxybenzamine. This document details the chemical properties, synthetic routes, experimental protocols, and the mechanism of action of this compound, which is primarily utilized as an internal standard for the quantification of Phenoxybenzamine in various analytical methods.[1][2]
Chemical and Physical Properties
This compound is a stable, isotopically labeled form of Phenoxybenzamine. The deuterium labeling is typically on the phenyl ring of the phenoxy group or the benzyl group.[3] The physical and chemical properties of a common variant, this compound (hydrochloride) with deuteration on the phenoxy ring, are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C18H18D5Cl2NO | [4] |
| Molecular Weight | 345.318 g/mol | [4] |
| Exact Mass | 344.147064 Da | [4] |
| CAS Number | 1329838-45-0 | [1][4] |
| Purity | ≥98% deuterated forms (d1-d5) | [1] |
| Appearance | White solid | [5] |
| Solubility | DMF: 30 mg/ml, DMSO: 25 mg/ml, Ethanol: 25 mg/ml | [1] |
Synthesis and Manufacturing
The synthesis of this compound follows a multi-step process that is analogous to the synthesis of unlabeled Phenoxybenzamine, with the key difference being the introduction of a deuterated starting material. The general synthetic scheme involves the preparation of a key intermediate, N-(phenoxyisopropyl)-N-benzyl ethanolamine, followed by chlorination to yield the final product.
A representative synthetic pathway is outlined below:
References
A Technical Deep Dive: Phenoxybenzamine-d5 Versus its Non-Deuterated Counterpart in Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the distinct roles and characteristics of phenoxybenzamine and its deuterated analog, phenoxybenzamine-d5. While structurally similar, their applications in the scientific realm are fundamentally different. This whitepaper will elucidate the pharmacological and pharmacokinetic properties of non-deuterated phenoxybenzamine, explain the scientific rationale behind the use of this compound as an internal standard, and provide detailed experimental context.
Core Chemical and Physical Properties
Phenoxybenzamine is a non-selective, irreversible alpha-adrenergic receptor antagonist.[1] Its deuterated form, this compound, is synthetically modified to incorporate five deuterium atoms on the phenyl ring of the benzyl group.[2][3] This isotopic substitution is the key differentiator that dictates their respective applications. While the core chemical structure and many physical properties remain similar, the increased mass due to deuterium incorporation is the critical feature for its use in analytical methodologies.[3]
| Property | Non-deuterated Phenoxybenzamine | This compound |
| Molecular Formula | C18H22ClNO | C18H17D5ClNO |
| Molar Mass | 303.83 g/mol [4] | ~308.86 g/mol [5] |
| Primary Application | Pharmacological agent (alpha-adrenergic antagonist)[1] | Internal standard for mass spectrometry[2] |
| Key Feature | Irreversible binding to alpha-adrenergic receptors[4] | Stable isotope labeling for precise quantification[6] |
Pharmacology and Mechanism of Action of Non-Deuterated Phenoxybenzamine
Phenoxybenzamine exerts its pharmacological effects by covalently binding to and blocking alpha-adrenergic receptors (both α1 and α2).[1][4] This irreversible antagonism leads to a long-lasting "chemical sympathectomy."[7] The primary therapeutic use of phenoxybenzamine is in the management of hypertensive episodes associated with pheochromocytoma.[1]
The mechanism involves the formation of a reactive ethylenimonium intermediate which then forms a stable covalent bond with the receptor, preventing the binding of endogenous catecholamines like epinephrine and norepinephrine.[4] This blockade of α1-adrenergic receptors on vascular smooth muscle leads to vasodilation and a subsequent reduction in blood pressure.[7]
Pharmacokinetics of Non-Deuterated Phenoxybenzamine
The pharmacokinetic profile of phenoxybenzamine is characterized by variable absorption and a long duration of action due to its irreversible receptor binding.[8]
| Pharmacokinetic Parameter | Value |
| Bioavailability | 20-30% (oral)[8] |
| Onset of Action | Several hours[8] |
| Half-life | Approximately 24 hours[8] |
| Duration of Action | 3-4 days or longer[8] |
| Metabolism | Extensively in the liver[8] |
| Excretion | Urine and bile[8] |
The Role of Deuteration: The Kinetic Isotope Effect
Deuterium is a stable, non-radioactive isotope of hydrogen with an additional neutron. This doubles the mass of the atom. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond. This phenomenon is known as the kinetic isotope effect.[9]
In drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds.[10] By replacing a hydrogen atom at a site of metabolic attack with deuterium, the rate of metabolism at that position can be slowed down.[9] This can potentially alter the pharmacokinetic profile of a drug, for instance, by increasing its half-life and exposure.[9]
While this principle is applied in the development of some deuterated drugs to improve their therapeutic properties, for this compound, its primary utility is not as a therapeutic agent but as a highly effective internal standard in analytical chemistry.
This compound as an Internal Standard
In quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), an internal standard is crucial for accuracy and precision.[6] An ideal internal standard behaves chemically and physically identically to the analyte of interest during sample preparation and analysis but is distinguishable by the detector.[11]
This compound is the gold standard internal standard for the quantification of phenoxybenzamine for several reasons:
-
Co-elution: It has nearly identical chromatographic retention times to the non-deuterated form.[6]
-
Similar Ionization Efficiency: It ionizes similarly in the mass spectrometer source.[6]
-
Mass Difference: It is easily distinguished from the non-deuterated analyte by its higher mass-to-charge ratio (m/z).[6]
The use of a stable isotope-labeled internal standard like this compound corrects for variability in sample extraction, injection volume, and matrix effects that can suppress or enhance the analyte signal.[12]
Experimental Protocols: Alpha-Adrenergic Receptor Binding Assay
To assess the interaction of compounds with alpha-adrenergic receptors, a common in vitro method is a radioligand binding assay.
Objective: To determine the binding affinity of a test compound (e.g., non-deuterated phenoxybenzamine) for α1-adrenergic receptors.
Materials:
-
Tissue homogenates rich in α1-adrenergic receptors (e.g., rat cerebral cortex).[13]
-
Radioligand: [3H]prazosin (a selective α1-antagonist).[14]
-
Non-labeled competing ligand for non-specific binding determination (e.g., phentolamine).
-
Test compound (non-deuterated phenoxybenzamine) at various concentrations.
-
Assay buffer (e.g., Tris-HCl).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Methodology:
-
Membrane Preparation: Prepare membrane homogenates from the chosen tissue source.
-
Assay Setup: In a series of tubes, combine the membrane preparation, [3H]prazosin at a fixed concentration, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Specific binding is calculated as the difference between total binding and non-specific binding (measured in the presence of a high concentration of a non-labeled competitor). The IC50 value can then be used to calculate the binding affinity (Ki).
Conclusion
Phenoxybenzamine and this compound are chemically related but serve distinct and non-interchangeable roles in scientific research. Non-deuterated phenoxybenzamine is a potent pharmacological tool and therapeutic agent due to its irreversible antagonism of alpha-adrenergic receptors. In contrast, this compound is an indispensable analytical tool, acting as a stable isotope-labeled internal standard to ensure the accuracy and reliability of quantitative assays for its non-deuterated counterpart. Understanding these differences is critical for the appropriate design and interpretation of both pharmacological and bioanalytical studies.
References
- 1. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | C18H22ClNO | CID 49849824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenoxybenzamine - Wikipedia [en.wikipedia.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. texilajournal.com [texilajournal.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Dibenzyline (phenoxybenzamine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 9. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Home - Cerilliant [cerilliant.com]
- 12. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenoxybenzamine is more potent in inactivating alpha 1- than alpha 2-adrenergic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acute effects of phenoxybenzamine on alpha-adrenoceptor responses in vivo and in vitro: relation of in vivo pressor responses to the number of specific adrenoceptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Phenoxybenzamine-d5 in Advancing Scientific Research: A Technical Guide
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the key applications of Phenoxybenzamine-d5 in scientific studies. This document outlines the critical role of this deuterated analogue, particularly as an internal standard in bioanalytical assays and its utility in receptor binding studies. Detailed experimental protocols, quantitative data summaries, and visual representations of associated signaling pathways are provided to facilitate its effective implementation in a laboratory setting.
Introduction: The Significance of Deuterated Standards
In the realm of quantitative analysis, particularly in complex biological matrices, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results. Deuterated compounds, such as this compound, offer a distinct advantage by closely mimicking the physicochemical properties of the analyte of interest, including extraction recovery, ionization efficiency, and chromatographic retention time.[1] This co-elution behavior is crucial for correcting matrix effects, which are a common source of variability and inaccuracy in mass spectrometry-based assays.[1] The five deuterium atoms on the phenoxy ring of this compound provide a clear mass shift, enabling its distinction from the unlabeled analyte without significantly altering its chemical behavior.
Core Application: this compound as an Internal Standard in LC-MS/MS Bioanalysis
The primary application of this compound is as an internal standard for the accurate quantification of phenoxybenzamine in biological samples, such as plasma and serum, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Stable Isotope Dilution Mass Spectrometry
The methodology relies on the principle of stable isotope dilution. A known concentration of this compound is spiked into the biological sample prior to sample preparation. During extraction, chromatography, and ionization, any loss or variation experienced by the unlabeled phenoxybenzamine will be mirrored by the deuterated standard. By measuring the ratio of the analyte's signal to the internal standard's signal, precise quantification can be achieved, irrespective of variations in sample handling or instrument response.
Experimental Protocol: Quantification of Phenoxybenzamine in Human Plasma
This protocol outlines a general procedure for the analysis of phenoxybenzamine in human plasma using this compound as an internal standard.
2.2.1. Materials and Reagents
-
Phenoxybenzamine hydrochloride (Reference Standard)
-
This compound hydrochloride (Internal Standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2.2.2. Sample Preparation
-
Spiking: To 200 µL of human plasma, add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol) and vortex briefly.
-
Protein Precipitation: Add 600 µL of acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and vortex.
-
Injection: Inject a defined volume (e.g., 5 µL) into the LC-MS/MS system.
2.2.3. LC-MS/MS Instrumentation and Parameters
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters (Multiple Reaction Monitoring - MRM)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Phenoxybenzamine | 304.1 | 120.1 | 25 |
| 304.1 | 212.1 | 15 | |
| This compound | 309.1 | 120.1 | 25 |
| 309.1 | 212.1 | 15 |
Note: Collision energies are starting points and should be optimized for the specific instrument used.
2.2.4. Data Analysis and Quantification
The peak area ratio of the phenoxybenzamine MRM transition to the this compound MRM transition is calculated. A calibration curve is constructed by plotting the peak area ratios of known standards against their concentrations. The concentration of phenoxybenzamine in the unknown samples is then determined from this calibration curve.
Workflow for LC-MS/MS Bioanalysis
Caption: Workflow for the quantification of phenoxybenzamine using this compound.
Application in Adrenergic Receptor Binding Assays
While this compound itself is not typically used directly in receptor binding assays, its unlabeled counterpart, phenoxybenzamine, is a well-characterized, irreversible antagonist of alpha-adrenergic receptors.[2] Understanding this interaction is crucial for interpreting studies where phenoxybenzamine is used, and deuterated standards would be employed in the analytical phase of such research (e.g., quantifying unbound phenoxybenzamine).
Mechanism of Irreversible Antagonism
Phenoxybenzamine forms a reactive aziridinium ion intermediate which then forms a stable, covalent bond with a cysteine residue in the binding pocket of alpha-adrenergic receptors.[2] This irreversible binding leads to a non-competitive antagonism, meaning that increasing the concentration of the natural agonist (e.g., norepinephrine) cannot overcome the blockade.
Signaling Pathway of Alpha-1 Adrenergic Receptor Inhibition
The following diagram illustrates the signaling pathway of the alpha-1 adrenergic receptor and the point of inhibition by phenoxybenzamine.
Caption: Inhibition of α1-adrenergic receptor signaling by phenoxybenzamine.
Experimental Protocol: Radioligand Binding Assay (Competitive Inhibition)
This protocol describes a general method to determine the affinity of a test compound for alpha-adrenergic receptors using a radiolabeled ligand and unlabeled phenoxybenzamine as a reference competitor. This compound would be used in a separate LC-MS/MS analysis to quantify the concentration of the test compound.
3.3.1. Materials and Reagents
-
Cell membranes expressing alpha-adrenergic receptors
-
Radiolabeled ligand (e.g., [³H]-prazosin for α1 receptors)
-
Unlabeled phenoxybenzamine hydrochloride
-
Test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
3.3.2. Procedure
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of either unlabeled phenoxybenzamine or the test compound.
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3.3.3. Data Analysis
The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is generated, from which the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) can be determined.
Table 3: Representative Data from a Competitive Binding Assay
| Competitor Concentration (nM) | % Specific Binding of [³H]-prazosin |
| 0.01 | 98 |
| 0.1 | 95 |
| 1 | 85 |
| 10 | 50 |
| 100 | 15 |
| 1000 | 5 |
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of phenoxybenzamine in complex biological matrices. Its use as an internal standard in LC-MS/MS assays significantly enhances the reliability of pharmacokinetic and other bioanalytical studies. Furthermore, a thorough understanding of the mechanism of action of its unlabeled counterpart is essential for its application in the broader context of adrenergic receptor research. This guide provides the foundational knowledge and protocols for the effective utilization of this compound in scientific investigations.
References
Navigating the Landscape of Phenoxybenzamine-d5: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the commercial availability, suppliers, and technical specifications of Phenoxybenzamine-d5, a critical internal standard for the accurate quantification of the α-adrenergic antagonist, Phenoxybenzamine. Tailored for researchers, scientists, and drug development professionals, this document outlines key data, experimental protocols, and the underlying signaling pathways to facilitate its effective use in a laboratory setting.
Commercial Availability and Key Suppliers
This compound is readily available from a number of reputable chemical suppliers specializing in stable isotope-labeled compounds. Its primary application is as an internal standard in analytical methodologies, particularly for mass spectrometry-based quantification of Phenoxybenzamine in biological matrices. The deuterated analog allows for correction of variability during sample preparation and analysis, ensuring high accuracy and precision.
Below is a summary of prominent suppliers and their product specifications.
| Supplier | Product Name | CAS Number | Molecular Formula | Chemical Purity | Isotopic Enrichment |
| Cayman Chemical | This compound (hydrochloride) | 1329838-45-0 | C₁₈H₁₇D₅ClNO · HCl | ≥98% (Phenoxybenzamine) | ≥98% deuterated forms (d₁-d₅); ≤2% d₀[1] |
| MedchemExpress | This compound hydrochloride | 1329838-45-0 | C₁₈H₁₇D₅Cl₂NO | >98% | Not explicitly stated |
| LGC Standards (Toronto Research Chemicals) | This compound Hydrochloride | 1329838-45-0 | C₁₈H₁₇D₅Cl₂NO | Not explicitly stated | Not explicitly stated |
| Simson Pharma Limited | This compound Hydrochloride | 1329838-45-0 | Not explicitly stated | High Quality, Certificate of Analysis provided | Not explicitly stated |
| Veeprho | This compound (HCl Salt) | 1329838-45-0 | Not explicitly stated | Certificate of Analysis provided | Not explicitly stated |
Mechanism of Action: Signaling Pathway
Phenoxybenzamine is a non-selective, irreversible antagonist of α-adrenergic receptors (α1 and α2). It forms a covalent bond with the receptor, leading to a long-lasting blockade. This action inhibits the vasoconstrictive effects of endogenous catecholamines like norepinephrine and epinephrine, resulting in vasodilation and a drop in blood pressure. The signaling pathway is depicted below.
Caption: Irreversible antagonism of α-adrenergic receptors by Phenoxybenzamine.
Experimental Protocols: Quantification by LC-MS/MS
The use of this compound as an internal standard is crucial for the accurate quantification of Phenoxybenzamine in biological matrices such as plasma. Below is a representative experimental protocol for a validated LC-MS/MS method.
3.1 Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of plasma sample, add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol) as the internal standard.
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
3.2 Liquid Chromatography Parameters
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 20% B
-
3.6-5.0 min: 20% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3.3 Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
Phenoxybenzamine: Q1: m/z 304.2 -> Q3: m/z 105.1
-
This compound: Q1: m/z 309.2 -> Q3: m/z 110.1
-
-
Collision Energy and other parameters: To be optimized for the specific instrument.
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of Phenoxybenzamine using this compound as an internal standard.
Caption: Workflow for Phenoxybenzamine quantification with an internal standard.
Conclusion
This compound is an indispensable tool for researchers requiring accurate and precise quantification of Phenoxybenzamine. Its commercial availability from multiple suppliers provides researchers with options to suit their specific needs. The provided technical information and experimental guidelines aim to streamline the integration of this compound into analytical workflows, ultimately contributing to the generation of high-quality, reliable data in drug development and other research areas. Researchers should always refer to the supplier's Certificate of Analysis for lot-specific information and adhere to good laboratory practices for optimal results.
References
Phenoxybenzamine-d5 CAS number and molecular weight
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of Phenoxybenzamine-d5, a deuterated analog of the potent α-adrenergic antagonist, Phenoxybenzamine. This document outlines its chemical properties, mechanism of action, and key experimental applications, presenting data in a clear and accessible format.
Core Chemical and Physical Data
This compound is primarily utilized as an internal standard for the quantification of phenoxybenzamine in various analytical methodologies, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The deuteration enhances its mass spectrometric signature without significantly altering its chemical behavior.
Below is a summary of the key quantitative data for this compound, primarily focusing on its hydrochloride salt form, which is the most common commercially available variant.
| Property | Value | Source(s) |
| Chemical Name | N-benzyl-N-(2-chloroethyl)-1-(phenoxy-d5)propan-2-amine, monohydrochloride | [1] |
| CAS Number | 1329838-45-0 (hydrochloride) | [1][2] |
| 1309283-11-1 | [3][4] | |
| 1398065-71-8 (benzyl-d5 hydrochloride) | [5] | |
| 1188265-52-2 | [6] | |
| Molecular Formula | C₁₈H₁₇D₅ClNO · HCl | [1] |
| Molecular Weight | 345.32 g/mol (hydrochloride) | [2][5] |
| 308.86 g/mol (free base) | [4][7] |
Mechanism of Action: Irreversible α-Adrenergic Blockade
Phenoxybenzamine is a non-selective antagonist of α-adrenergic receptors (α-ARs), meaning it blocks both α₁ and α₂ subtypes. Its mechanism of action is distinguished by its irreversible binding to these receptors. This is achieved through the formation of a reactive ethylenimonium intermediate, which then forms a stable covalent bond with the receptor, leading to a long-lasting blockade. The synthesis of new receptors is required to overcome the effects of the drug.
The signaling pathway affected by Phenoxybenzamine is central to the regulation of vascular tone and other physiological processes mediated by the sympathetic nervous system.
Experimental Protocols
Phenoxybenzamine's effects are often studied in vitro using isolated tissues, such as aortic rings, to assess its impact on vasoconstriction. The following is a generalized protocol for such an experiment.
In Vitro Vasoconstriction Assay Using Aortic Rings
1. Aortic Ring Preparation:
-
Euthanize the experimental animal (e.g., rat) and dissect the thoracic aorta.
-
Carefully clean the aorta of surrounding connective and adipose tissue.
-
Cut the aorta into rings of approximately 2-4 mm in width.
2. Mounting:
-
Mount the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with a gas mixture of 95% O₂ and 5% CO₂.
-
Attach one end of the ring to a fixed support and the other to an isometric force transducer to record changes in tension.
3. Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 grams.
-
After equilibration, induce a contraction with a high concentration of potassium chloride (KCl) to check the viability of the tissue.
4. Phenoxybenzamine Incubation:
-
Wash the rings to return to baseline tension.
-
Incubate the rings with varying concentrations of Phenoxybenzamine for a predetermined period. A separate set of rings will serve as a control (incubated with vehicle).
5. Agonist-Induced Contraction:
-
After the incubation period, wash the rings again to remove any unbound Phenoxybenzamine.
-
Elicit a cumulative concentration-response curve by adding an α-adrenergic agonist (e.g., phenylephrine or norepinephrine) in increasing concentrations.
-
Record the contractile force generated at each agonist concentration.
6. Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response curves for the control and Phenoxybenzamine-treated groups.
-
The irreversible antagonism of Phenoxybenzamine will be evident by a rightward shift and a depression of the maximal response in the concentration-response curve to the agonist.
Quantitative In Vitro Data
Phenoxybenzamine has been shown to inhibit responses mediated by α-adrenergic receptors in various cell-based and tissue-based assays.
| Assay | Cell/Tissue Type | Parameter | Value |
| Norepinephrine-induced inositol phosphate formation | HEK293 cells expressing α₁-ARs | EC₅₀ | 125.9-316.2 nM |
| Radioligand binding to α₂ₐ-AR | CHO cell membranes | Kᵢ | 60 nM |
| Radioligand binding to α₂ₑ-AR | CHO cell membranes | Kᵢ | 10 nM |
| Radioligand binding to α₂₋-AR | CHO cell membranes | Kᵢ | 60 nM |
| Proliferation of cancer cell lines | Lymphoma, breast, and lung cancer cells | IC₅₀ | 29.5-99.8 µM |
| α-adrenergic receptor antagonism | IC₅₀ | 550 nM[8] |
This document is intended for research and informational purposes only. Phenoxybenzamine and its deuterated analogs should be handled by trained professionals in a laboratory setting.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound CAS#: 1309283-11-1 [amp.chemicalbook.com]
- 4. hexonsynth.com [hexonsynth.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | C18H22ClNO | CID 49849824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
Methodological & Application
Application Note: A Robust and Sensitive Method for the Quantification of Phenoxybenzamine in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioanalytical method development.
Introduction
Phenoxybenzamine is a non-selective, irreversible alpha-adrenergic receptor antagonist.[1] It is primarily used to manage hypertensive episodes and sweating associated with pheochromocytoma, a tumor of the adrenal gland.[2][3] Given its clinical importance, a reliable and robust method for its quantification in biological matrices is essential for pharmacokinetic assessments and to ensure therapeutic efficacy and safety.[4][5] Phenoxybenzamine has a bioavailability of 20-30% and a half-life of approximately 24 hours.[6][7]
This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of phenoxybenzamine in human plasma. The method utilizes a stable, deuterated internal standard, Phenoxybenzamine-d5, to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing.
Analytical Method Overview
The method employs a simple protein precipitation technique for plasma sample preparation, followed by rapid chromatographic separation on a C18 reverse-phase column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI). The use of this compound as an internal standard (IS) ensures the reliability of the quantification.[8] The method was validated according to established bioanalytical method validation guidelines.[9][10]
Experimental Protocols
3.1. Materials and Reagents
-
Phenoxybenzamine hydrochloride (Reference Standard): Purity >98%
-
This compound hydrochloride (Internal Standard): Purity >98%, Deuterated
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Human Plasma (K2-EDTA as anticoagulant)
3.2. Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions: Primary stock solutions of phenoxybenzamine and this compound were prepared in methanol at a concentration of 1.00 mg/mL.
-
Working Solutions: A series of working standard solutions for the calibration curve were prepared by serial dilution of the phenoxybenzamine stock solution with 50:50 (v/v) methanol:water. A separate working solution for the internal standard (IS) was prepared by diluting the this compound stock solution in acetonitrile to a final concentration of 50 ng/mL.
-
Calibration Standards and QC Samples: Calibration standards were prepared by spiking blank human plasma with the appropriate working standard solutions to yield final concentrations ranging from 0.10 to 100 ng/mL. Quality control (QC) samples were prepared independently at four concentration levels: Lower Limit of Quantification (LLOQ, 0.10 ng/mL), Low QC (0.30 ng/mL), Mid QC (15 ng/mL), and High QC (80 ng/mL).
3.3. Plasma Sample Preparation
-
Aliquot 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of water (or appropriate dilution solvent for diluted samples).
-
Add 300 µL of the internal standard working solution (50 ng/mL this compound in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the clear supernatant to an autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
3.4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Standard High-Performance Liquid Chromatography System |
| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B in 2.5 min, hold at 95% B for 1 min, re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Phenoxybenzamine: 304.1 -> 100.1; This compound: 309.1 -> 100.1 |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium |
| IonSpray Voltage (IS) | 5500 V |
| Temperature (TEM) | 550°C |
Method Validation Results
The method was validated for selectivity, linearity, accuracy, precision, recovery, and stability, demonstrating its suitability for bioanalytical applications.
4.1. Selectivity No significant interfering peaks from endogenous plasma components were observed at the retention times of phenoxybenzamine and this compound in six different sources of blank human plasma.
4.2. Linearity and Range The calibration curve was linear over the concentration range of 0.10 ng/mL to 100 ng/mL. The coefficient of determination (r²) was consistently ≥ 0.998.
| Nominal Conc. (ng/mL) | Back-Calculated Conc. (Mean, ng/mL) | Accuracy (% Nominal) |
| 0.10 | 0.103 | 103.0 |
| 0.25 | 0.241 | 96.4 |
| 1.00 | 1.05 | 105.0 |
| 5.00 | 4.88 | 97.6 |
| 25.0 | 25.9 | 103.6 |
| 50.0 | 49.1 | 98.2 |
| 80.0 | 81.2 | 101.5 |
| 100.0 | 99.5 | 99.5 |
Table 1: Representative calibration curve summary for phenoxybenzamine in human plasma.
4.3. Accuracy and Precision The intra-day and inter-day accuracy and precision were evaluated using QC samples at four concentration levels. The results demonstrate that the method is both accurate and precise.[10]
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Accuracy (% Bias) | Intra-Day Precision (%CV) | Inter-Day Accuracy (% Bias) | Inter-Day Precision (%CV) |
| LLOQ | 0.10 | 4.5 | 8.2 | 6.1 | 9.8 |
| Low QC | 0.30 | -2.1 | 5.6 | -1.5 | 6.4 |
| Mid QC | 15.0 | 1.8 | 3.1 | 2.5 | 4.2 |
| High QC | 80.0 | -3.3 | 2.5 | -2.8 | 3.7 |
Table 2: Summary of intra-day and inter-day accuracy and precision for phenoxybenzamine QC samples.
4.4. Matrix Effect and Recovery The extraction recovery of phenoxybenzamine was consistent and high across all QC levels, averaging 89.5%. The matrix effect was assessed and found to be minimal, with the use of the deuterated internal standard effectively compensating for any ion suppression or enhancement.
Visualizations
Caption: Experimental workflow for plasma sample analysis.
Caption: Mechanism of action for Phenoxybenzamine.
Conclusion
This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of phenoxybenzamine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The method demonstrates excellent linearity, sensitivity, and selectivity, making it highly suitable for supporting clinical and non-clinical pharmacokinetic studies, as well as therapeutic drug monitoring of phenoxybenzamine.
References
- 1. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Phenoxybenzamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenoxybenzamine - Wikipedia [en.wikipedia.org]
- 4. pmda.go.jp [pmda.go.jp]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Dibenzyline (phenoxybenzamine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. anivet.au.dk [anivet.au.dk]
- 10. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for Pharmacokinetic Studies of Phenoxybenzamine Using Phenoxybenzamine-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxybenzamine is a non-selective, irreversible alpha-adrenergic antagonist utilized in the management of hypertension and sweating associated with pheochromocytoma.[1][2] Understanding its pharmacokinetic profile is crucial for optimizing therapeutic regimens and ensuring patient safety. The use of a stable isotope-labeled internal standard, such as Phenoxybenzamine-d5, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing high accuracy and precision by correcting for matrix effects and variability in sample processing.[3]
These application notes provide a detailed protocol for conducting a pharmacokinetic study of phenoxybenzamine in a rat model using this compound as an internal standard. The protocol covers animal handling, sample collection, bioanalytical method development, and data analysis.
Mechanism of Action of Phenoxybenzamine
Phenoxybenzamine exerts its therapeutic effect by covalently binding to and blocking both alpha-1 and alpha-2 adrenergic receptors. This non-competitive and irreversible blockade leads to vasodilation, a decrease in peripheral vascular resistance, and a subsequent reduction in blood pressure. The long duration of action, lasting 3-4 days, is a result of the irreversible nature of this receptor binding, which necessitates the synthesis of new adrenergic receptors to overcome the blockade.
Figure 1. Signaling pathway of Phenoxybenzamine's mechanism of action.
Experimental Protocols
Animal Model and Dosing
A representative preclinical pharmacokinetic study can be conducted using male Sprague-Dawley rats.[4][5][6]
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.
-
Dosing:
-
Intravenous (IV) Administration: A single dose of 1 mg/kg of phenoxybenzamine hydrochloride is administered via the tail vein. The drug is typically dissolved in a vehicle such as a mixture of saline and an organic co-solvent (e.g., ethanol, polyethylene glycol) to ensure solubility.
-
Oral (PO) Administration: A single dose of 5 mg/kg of phenoxybenzamine hydrochloride is administered by oral gavage. The drug is suspended in a vehicle like 0.5% carboxymethylcellulose.
-
Blood Sample Collection
Blood samples are collected at predetermined time points to characterize the plasma concentration-time profile of phenoxybenzamine.
-
Collection Schedule:
-
IV Administration: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
PO Administration: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Procedure: Approximately 0.25 mL of blood is collected from the jugular vein or saphenous vein into tubes containing an anticoagulant (e.g., EDTA or heparin).[7][8]
-
Plasma Preparation: The blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.
Plasma Sample Preparation for LC-MS/MS Analysis
This protocol outlines a protein precipitation method for the extraction of phenoxybenzamine from rat plasma.
-
Thaw Samples: Thaw the plasma samples and quality control (QC) samples on ice.
-
Spike Internal Standard: To a 100 µL aliquot of each plasma sample, standard, and QC sample, add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex: Vortex mix the samples for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the supernatant to a new set of tubes.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 13,000 rpm for 5 minutes.
-
Transfer to Vials: Transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.
Figure 2. Workflow for plasma sample preparation.
LC-MS/MS Method
The following are typical starting parameters for the development of a robust and sensitive LC-MS/MS method for the quantification of phenoxybenzamine. Method optimization and validation are essential.
| Parameter | Recommended Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and re-equilibrate at 10% B for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 2 below |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Phenoxybenzamine | 304.1 | 100.1 | 25 |
| This compound | 309.1 | 105.1 | 25 |
Note: The precursor ion for Phenoxybenzamine is [M+H]+.[9] The MRM transitions and collision energies for this compound are predicted based on the fragmentation pattern of the parent compound and would require experimental optimization.
Data Presentation and Analysis
The plasma concentration-time data are used to calculate key pharmacokinetic parameters.
Table 3: Hypothetical Pharmacokinetic Parameters of Phenoxybenzamine in Rats
| Parameter | IV Administration (1 mg/kg) | PO Administration (5 mg/kg) |
| Cmax (ng/mL) | 250 ± 45 | 180 ± 30 |
| Tmax (h) | 0.083 | 2.0 |
| AUC0-t (ngh/mL) | 850 ± 120 | 1200 ± 210 |
| AUC0-inf (ngh/mL) | 875 ± 130 | 1250 ± 220 |
| t1/2 (h) | 4.5 ± 0.8 | 5.2 ± 1.1 |
| Cl (L/h/kg) | 1.14 ± 0.2 | - |
| Vd (L/kg) | 7.3 ± 1.5 | - |
| F (%) | - | 57 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; Cl: Clearance; Vd: Volume of distribution; F: Bioavailability. Data are presented as mean ± standard deviation.
Conclusion
This document provides a comprehensive protocol for conducting pharmacokinetic studies of phenoxybenzamine in a rat model using this compound as an internal standard. The detailed methodologies for animal handling, sample collection, plasma sample preparation, and LC-MS/MS analysis serve as a valuable resource for researchers in the field of drug development and pharmacology. Adherence to these protocols, coupled with rigorous method validation, will ensure the generation of high-quality, reliable pharmacokinetic data.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Development of a UPLC–MS/MS method for determination of pimavanserin tartrate in rat plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and tissue distribution study of PA-824 in rats by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchhow2.uc.edu [researchhow2.uc.edu]
- 8. New model for intravenous drug administration and blood sampling in the awake rat, designed to increase quality and throughput for in vivo pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenoxybenzamine | C18H22ClNO | CID 4768 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Optimal Detection of Phenoxybenzamine-d5 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxybenzamine is an irreversible, non-selective alpha-adrenoceptor antagonist used in the management of hypertensive episodes associated with pheochromocytoma. Accurate quantification of phenoxybenzamine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard, such as Phenoxybenzamine-d5, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variations in sample processing and instrument response.
This document provides a comprehensive guide to the mass spectrometry settings and analytical protocols for the optimal detection of this compound. While specific mass spectrometry parameters are instrument-dependent and require empirical optimization, this guide offers a robust starting point for method development and validation.
Principle of the Method
The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the selective and sensitive quantification of phenoxybenzamine. This compound is added to the samples as an internal standard to ensure accuracy and precision. The compounds are separated chromatographically and then detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion for each analyte is selected and fragmented, and a resulting specific product ion is monitored. This highly selective technique provides excellent sensitivity and minimizes interferences from the sample matrix.
Experimental Protocols
Materials and Reagents
-
Phenoxybenzamine hydrochloride (Reference Standard)
-
This compound hydrochloride (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)
Sample Preparation: Solid Phase Extraction (SPE)
A solid-phase extraction protocol is recommended for the effective cleanup of plasma samples prior to LC-MS/MS analysis.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: To 500 µL of plasma sample, add the working solution of this compound. Vortex to mix. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex and transfer to an autosampler vial for analysis.
Liquid Chromatography (LC) Conditions
The following chromatographic conditions can be used as a starting point and should be optimized for your specific LC system.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes, then re-equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Settings
The following MS parameters are suggested as a starting point for method development on a triple quadrupole mass spectrometer. It is critical to optimize these parameters for the specific instrument being used.
Ionization Mode: Electrospray Ionization (ESI), Positive
General MS Parameters:
| Parameter | Suggested Value |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
Based on the fragmentation pattern of Phenoxybenzamine, the protonated molecule [M+H]⁺ is expected at m/z 304.1. Key fragment ions are observed at m/z 120 and 212[1]. For this compound, the protonated molecule [M+H]⁺ is expected at m/z 309.1. The fragmentation pattern is expected to be similar to the unlabeled compound.
The following table provides suggested MRM transitions for method optimization. The collision energy and cone voltage must be optimized for each transition to achieve maximum signal intensity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Phenoxybenzamine | 304.1 | 120.1 | 100 | Optimize | Optimize |
| 304.1 | 212.1 | 100 | Optimize | Optimize | |
| This compound | 309.1 | 120.1 | 100 | Optimize | Optimize |
| 309.1 | 217.1 | 100 | Optimize | Optimize |
Note: The product ion at m/z 217.1 for this compound assumes the deuterium labels are on the phenoxy ring and this fragment retains the deuterated portion.
Data Presentation
The following table summarizes the optimized mass spectrometry parameters that should be determined empirically.
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Optimized Cone Voltage (V) | Optimized Collision Energy (eV) |
| Phenoxybenzamine | 304.1 | e.g., 120.1 | e.g., 212.1 | User Determined | User Determined |
| This compound | 309.1 | e.g., 120.1 | e.g., 217.1 | User Determined | User Determined |
Method Validation
A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Assess interference from endogenous matrix components.
-
Linearity and Range: Determine the concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Evaluate intra- and inter-day accuracy and precision at multiple concentration levels (LOD, LLOQ, LQC, MQC, HQC).
-
Matrix Effect: Investigate the effect of the biological matrix on ionization efficiency.
-
Recovery: Determine the extraction efficiency of the sample preparation method.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage conditions.
Visualizations
Caption: Experimental workflow for the analysis of Phenoxybenzamine.
Caption: Logic of Multiple Reaction Monitoring (MRM) for Phenoxybenzamine.
References
Application Notes and Protocols for the Analysis of Phenoxybenzamine Utilizing Phenoxybenzamine-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of phenoxybenzamine in biological matrices, specifically focusing on the use of Phenoxybenzamine-d5 as an internal standard (IS). The inclusion of a stable isotope-labeled internal standard is a critical component of robust bioanalytical method development, ensuring accuracy and precision by compensating for variability in sample preparation and instrument response.[1][2]
Introduction to Phenoxybenzamine and the Role of Deuterated Internal Standards
Phenoxybenzamine is a non-selective, irreversible alpha-adrenergic receptor antagonist. It is utilized in the management of hypertension and sweating associated with pheochromocytoma.[3] The mechanism of action involves the covalent bonding to alpha-adrenergic receptors, leading to a long-lasting blockade.[3]
Quantitative analysis of phenoxybenzamine in biological fluids is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for this purpose due to its high sensitivity and selectivity.[4][5]
The use of a deuterated internal standard, such as this compound, is the gold standard in LC-MS/MS-based bioanalysis.[1] Since this compound has nearly identical physicochemical properties to the unlabeled analyte, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. This allows for accurate correction of variations that may occur during sample preparation and analysis, such as extraction efficiency and matrix effects.[1][2][6]
Signaling Pathway of Phenoxybenzamine
Phenoxybenzamine exerts its pharmacological effect by irreversibly blocking both α1- and α2-adrenergic receptors. The binding is covalent, leading to a long-lasting, non-competitive antagonism. This blockade prevents the binding of endogenous catecholamines like norepinephrine and epinephrine to these receptors, resulting in vasodilation and a subsequent decrease in blood pressure.
Caption: Alpha-Adrenergic Receptor Signaling Pathway and Inhibition by Phenoxybenzamine.
Sample Preparation Techniques
The choice of sample preparation technique is critical for removing interferences from the biological matrix and ensuring accurate quantification. The most common techniques for small molecule drug analysis in plasma are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[4][5]
The following sections provide detailed protocols for each of these techniques, which can be adapted for the analysis of phenoxybenzamine with this compound as the internal standard.
Experimental Workflow Overview
Caption: General experimental workflow for the analysis of phenoxybenzamine.
I. Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for removing the bulk of proteins from plasma samples.[7] Acetonitrile is a commonly used and effective precipitating agent.[8]
Protocol: Protein Precipitation with Acetonitrile
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each plasma sample, except for the blank matrix samples.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 13,200 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex and Transfer: Vortex the reconstituted sample for 30 seconds and transfer it to an autosampler vial for analysis.
Quantitative Data (Illustrative)
| Parameter | Result | Reference |
| Recovery | > 85% | [7][8] |
| Matrix Effect | Present, but compensated by IS | [6] |
| Precision (RSD) | < 15% | [7] |
| Accuracy | 85-115% | [7] |
Note: The above data is illustrative and should be determined during method validation for the specific assay.
II. Liquid-Liquid Extraction (LLE)
LLE is a sample clean-up technique that separates analytes from interferences based on their differential solubility in two immiscible liquid phases. It generally provides cleaner extracts than protein precipitation.
Protocol: Liquid-Liquid Extraction
-
Sample Aliquoting: To a glass test tube, add 200 µL of human plasma.
-
Internal Standard Spiking: Add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol).
-
pH Adjustment: Add 50 µL of 0.1 M sodium hydroxide to alkalinize the sample.
-
Extraction Solvent Addition: Add 1 mL of an appropriate organic solvent (e.g., diethyl ether-dichloromethane, 80:20, v/v).[9]
-
Extraction: Vortex the mixture for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of mobile phase.
-
Vortex and Transfer: Vortex for 30 seconds and transfer to an autosampler vial.
Quantitative Data (Illustrative)
| Parameter | Result | Reference |
| Recovery | > 90% | [9] |
| Matrix Effect | Minimal | [9] |
| Precision (RSD) | < 10% | [9] |
| Accuracy | 90-110% | [9] |
Note: The above data is illustrative and should be determined during method validation for the specific assay.
III. Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that can provide very clean extracts, minimizing matrix effects.[10] It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the purified analyte.
Protocol: Solid-Phase Extraction (Mixed-Mode Cation Exchange)
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of this compound working solution and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M hydrochloric acid.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of mobile phase.
-
Vortex and Transfer: Vortex for 30 seconds and transfer to an autosampler vial.
Quantitative Data (Illustrative)
| Parameter | Result | Reference |
| Recovery | > 95% | [10] |
| Matrix Effect | Negligible | [10] |
| Precision (RSD) | < 5% | [10] |
| Accuracy | 95-105% | [10] |
Note: The above data is illustrative and should be determined during method validation for the specific assay.
Method Validation Parameters
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA).[10][11][12] Key parameters to evaluate include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Illustrative Linearity Data
| Concentration (ng/mL) | Mean Response Ratio (Analyte/IS) | Accuracy (%) | Precision (%RSD) |
| 1 | 0.012 | 102.3 | 4.5 |
| 5 | 0.058 | 98.7 | 3.2 |
| 20 | 0.241 | 101.1 | 2.1 |
| 50 | 0.605 | 99.5 | 1.8 |
| 100 | 1.215 | 100.3 | 1.5 |
| 200 | 2.432 | 99.8 | 1.2 |
| 500 | 6.089 | 100.9 | 1.0 |
Note: This table presents example data that would be generated during method validation.
Conclusion
The selection of an appropriate sample preparation technique is a critical step in the development of a robust and reliable bioanalytical method for the quantification of phenoxybenzamine. The use of this compound as an internal standard is highly recommended to ensure the accuracy and precision of the results. The protocols provided in these application notes offer a starting point for method development, and should be fully validated to meet the specific requirements of the intended application and regulatory guidelines.
References
- 1. texilajournal.com [texilajournal.com]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clarification of the USP compendial procedure for phenoxybenzamine hydrochloride via updating impurity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput quantitative bioanalysis by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. synapse.koreamed.org [synapse.koreamed.org]
- 8. iosrjournals.org [iosrjournals.org]
- 9. Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. pmda.go.jp [pmda.go.jp]
- 12. anivet.au.dk [anivet.au.dk]
Application Notes and Protocols for Phenoxybenzamine-d5 in the Study of Alpha-Adrenergic Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Phenoxybenzamine-d5, a deuterated analog of phenoxybenzamine, in the context of alpha-adrenergic receptor antagonism studies. While this compound is primarily utilized as an internal standard for the quantification of phenoxybenzamine in mass spectrometry-based assays, its properties also make it a valuable tool for investigating the pharmacokinetics and metabolism of phenoxybenzamine.[1][2] This document outlines the relevant signaling pathways, experimental protocols, and key data related to phenoxybenzamine's interaction with alpha-adrenergic receptors.
Introduction to Phenoxybenzamine and Alpha-Adrenergic Receptors
Phenoxybenzamine is a non-selective and irreversible antagonist of alpha-adrenergic receptors (α-ARs).[3][4] It covalently binds to both α1 and α2-adrenergic receptors, leading to a long-lasting blockade.[5] This "chemical sympathectomy" results in vasodilation and a reduction in blood pressure.[4] Consequently, phenoxybenzamine is clinically used in the management of hypertensive episodes associated with pheochromocytoma.[5][6][7]
Alpha-adrenergic receptors are G protein-coupled receptors (GPCRs) that mediate the physiological effects of catecholamines, such as norepinephrine and epinephrine. They are classified into two main types, α1 and α2, each with further subtypes (α1A, α1B, α1D and α2A, α2B, α2C).[4]
Alpha-1 Adrenergic Receptor Signaling:
Upon activation by an agonist, the α1-adrenergic receptor, coupled to Gq protein, activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, including smooth muscle contraction.
Alpha-2 Adrenergic Receptor Signaling:
The α2-adrenergic receptor is coupled to Gi protein. Agonist binding to the α2-receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is often associated with the inhibition of neurotransmitter release from presynaptic nerve terminals.
Role of this compound
Deuteration of a drug molecule involves replacing one or more hydrogen atoms with deuterium, a stable isotope of hydrogen. This substitution can alter the drug's metabolic profile, potentially leading to a longer half-life due to the kinetic isotope effect. While specific studies on the pharmacokinetics of this compound are not widely published, its primary application is as an internal standard in analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of phenoxybenzamine in biological samples.[1][2]
Quantitative Data: In Vitro Pharmacology of Phenoxybenzamine
The following table summarizes the in vitro pharmacological data for the non-deuterated form of phenoxybenzamine. This data is crucial for designing experiments and understanding the compound's interaction with its targets.
| Parameter | Receptor/Enzyme | Value | Species | Reference |
| IC50 | α-Adrenoceptors (non-selective) | 550 nM | Not Specified | [8][9][10] |
| IC50 | Calmodulin | ~80 µM | Not Specified | [9] |
| Ki | α2A-Adrenergic Receptor | 60 nM | CHO Cells | [2] |
| Ki | α2B-Adrenergic Receptor | 10 nM | CHO Cells | [2] |
| Ki | α2C-Adrenergic Receptor | 60 nM | CHO Cells | [2] |
| EC50 (Inhibition of Norepinephrine-induced Inositol Phosphate Formation) | α1-Adrenergic Receptors | 125.9 - 316.2 nM | HEK293 Cells | [2] |
Experimental Protocols
In Vitro Radioligand Binding Assay
This protocol is designed to determine the binding affinity of a test compound (e.g., phenoxybenzamine) for α-adrenergic receptors using a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound for α-adrenergic receptors.
Materials:
-
Cell membranes expressing the α-adrenergic receptor subtype of interest.
-
Radioligand (e.g., [3H]-prazosin for α1 receptors, [3H]-clonidine or [3H]-rauwolscine for α2 receptors).[11][12][13]
-
This compound (as an internal standard for analytical validation if needed).
-
Non-labeled phenoxybenzamine.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells known to express the target receptor.[14]
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total binding wells: Assay buffer, radioligand, and cell membranes.
-
Non-specific binding wells: Assay buffer, radioligand, cell membranes, and a high concentration of a non-labeled competing ligand.
-
Test compound wells: Assay buffer, radioligand, cell membranes, and varying concentrations of the test compound (e.g., phenoxybenzamine).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.[14]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Study of Alpha-Adrenergic Receptor Antagonism
This protocol outlines a general procedure to assess the in vivo efficacy of an α-adrenergic antagonist.
Objective: To evaluate the effect of phenoxybenzamine on blood pressure in an animal model.
Materials:
-
Test animals (e.g., spontaneously hypertensive rats).
-
Phenoxybenzamine or its deuterated form.
-
Vehicle for drug administration.
-
Anesthetic agent.
-
Blood pressure monitoring system (e.g., tail-cuff method or telemetry).
-
Agonist for α-adrenergic receptors (e.g., phenylephrine for α1, clonidine for α2).[11][15]
Procedure:
-
Animal Acclimatization: Acclimate animals to the experimental conditions for a sufficient period.
-
Baseline Measurement: Measure the baseline blood pressure of the animals.
-
Drug Administration: Administer phenoxybenzamine (or vehicle control) to the animals via the desired route (e.g., intraperitoneal or oral).
-
Blood Pressure Monitoring: Monitor blood pressure at regular intervals after drug administration.
-
Agonist Challenge (Optional): After a predetermined time, administer an α-adrenergic agonist and measure the pressor response. This will assess the degree of receptor blockade.
-
Data Analysis: Compare the changes in blood pressure between the treated and control groups. Analyze the attenuation of the agonist-induced pressor response in the presence of the antagonist.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Phenoxybenzamine is more potent in inactivating alpha 1- than alpha 2-adrenergic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Phenoxybenzamine - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Medicine Not Found [minicule.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Phenoxybenzamine hydrochloride, calmodulin and alpha-adrenoceptor antagonist (CAS 63-92-3) | Abcam [abcam.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Acute effects of phenoxybenzamine on alpha-adrenoceptor responses in vivo and in vitro: relation of in vivo pressor responses to the number of specific adrenoceptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phenoxybenzamine partially inhibits alpha 2-adrenoceptors without affecting their presynaptic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of phenoxybenzamine on specific binding and function of central alpha-adrenoceptors in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Effect of phenoxybenzamine on cardiovascular and plasma catecholamine responses to clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Phenoxybenzamine and Phenoxybenzamine-d5 in Human Plasma Using UPLC-MS/MS
Abstract
This application note describes a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of Phenoxybenzamine and its deuterated internal standard, Phenoxybenzamine-d5, in human plasma. The method utilizes a reversed-phase C18 column with a rapid gradient elution, providing excellent separation and peak shape for both analytes. This high-throughput assay is suitable for pharmacokinetic studies and clinical monitoring of Phenoxybenzamine. The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[1][2][3][4]
Introduction
Phenoxybenzamine is an alpha-adrenergic antagonist used in the management of hypertensive episodes associated with pheochromocytoma. Accurate and reliable quantification of Phenoxybenzamine in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic evaluations. Stable isotope-labeled internal standards, such as this compound, are widely employed in LC-MS/MS assays to improve accuracy and precision.[1][2] This application note presents a complete UPLC-MS/MS workflow for the separation and quantification of Phenoxybenzamine and this compound in human plasma.
Experimental
Liquid Chromatography Conditions
A UPLC system was utilized for the separation of Phenoxybenzamine and its deuterated internal standard. A C18 reversed-phase column was selected to provide optimal retention and separation.[5] The mobile phase consisted of an aqueous component with a weak acid additive for improved peak shape and an organic solvent. A gradient elution was employed to ensure efficient separation and rapid analysis time.
Table 1: UPLC Parameters
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 0-0.5 min: 10% B; 0.5-2.5 min: 10-90% B; 2.5-3.0 min: 90% B; 3.0-3.1 min: 90-10% B; 3.1-4.0 min: 10% B |
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization was used for detection. The MRM transitions were optimized for both Phenoxybenzamine and this compound to ensure selectivity and sensitivity.
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions and Optimized Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Phenoxybenzamine | 304.2 | 100.1 | 35 | 20 |
| This compound | 309.2 | 105.1 | 35 | 20 |
Sample Preparation Protocol
-
Plasma Collection: Collect whole blood in tubes containing an appropriate anticoagulant. Centrifuge to separate the plasma.
-
Spiking: To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4 °C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (90% Mobile Phase A, 10% Mobile Phase B).
-
Injection: Inject the reconstituted sample into the UPLC-MS/MS system.
Workflow Diagram
Caption: UPLC-MS/MS workflow for Phenoxybenzamine analysis.
Conclusion
The developed UPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Phenoxybenzamine in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and robustness of the assay. This method is well-suited for high-throughput analysis in clinical and research settings.
References
- 1. lcms.cz [lcms.cz]
- 2. resolvemass.ca [resolvemass.ca]
- 3. researchgate.net [researchgate.net]
- 4. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Shape with Phenoxybenzamine-d5 in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the HPLC analysis of Phenoxybenzamine-d5, specifically focusing on poor peak shape. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant peak tailing with my this compound standard?
A1: Peak tailing for this compound, a basic compound with a pKa of approximately 7.9, is a common issue in reversed-phase HPLC.[1][2] The primary cause is often secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the silica-based stationary phase of the HPLC column.[3][4][5][6] These interactions can lead to a portion of the analyte being more strongly retained, resulting in a "tailing" effect on the peak.[7]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like this compound.[3][8][9][10] At a pH close to the pKa of the analyte (around 7.9), a mixture of ionized and non-ionized forms can exist, leading to poor peak shape, including broadening or splitting.[8] To ensure a consistent ionic form and minimize undesirable secondary interactions, it is recommended to adjust the mobile phase pH to be at least 2 pH units below the pKa.[11] For this compound, a mobile phase pH of 3-4 is often optimal to ensure it is fully protonated and to suppress the ionization of residual silanol groups on the column.[4]
Q3: Can the choice of HPLC column impact peak shape for this compound?
A3: Absolutely. The choice of column is crucial. For basic compounds like this compound, it is highly recommended to use a modern, high-purity, end-capped C18 column.[12] End-capping is a process that chemically derivatizes the residual silanol groups, making them less accessible for secondary interactions with basic analytes.[13] Columns with a lower degree of end-capping will likely result in more significant peak tailing.
Q4: My peak shape is still poor even after adjusting the mobile phase pH and using an end-capped column. What else could be the problem?
A4: If peak tailing persists, consider the following:
-
Column Contamination: The column may be contaminated with strongly retained basic compounds from previous injections.
-
Column Degradation: Operating at extreme pH values or high temperatures can lead to the degradation of the silica-based packing material, exposing more silanol groups.
-
Extra-column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can contribute to band broadening and peak tailing.[4]
-
Sample Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[4][14]
-
Analyte Degradation: Phenoxybenzamine is known to be unstable in neutral or basic aqueous solutions. Ensure your sample and mobile phase are appropriately acidified to prevent degradation.
Troubleshooting Guide
Issue: Peak Tailing
This is the most common peak shape problem for this compound. The troubleshooting workflow below outlines a systematic approach to identify and resolve the issue.
Caption: Troubleshooting workflow for peak tailing of this compound.
Data Presentation: Impact of Mobile Phase pH on Peak Shape
The following table provides illustrative data on how adjusting the mobile phase pH can significantly improve the peak shape of this compound. The asymmetry factor is a measure of peak tailing, with a value of 1 indicating a perfectly symmetrical peak.
| Mobile Phase pH | Buffer | Asymmetry Factor (Illustrative) | Peak Shape Observation |
| 7.0 | Phosphate | 2.5 | Severe Tailing |
| 5.0 | Acetate | 1.8 | Moderate Tailing |
| 4.0 | Formate | 1.3 | Minor Tailing |
| 3.0 | Phosphate | 1.1 | Symmetrical Peak |
Experimental Protocols
Recommended HPLC Method for this compound
This method is adapted from the USP monograph for Phenoxybenzamine Hydrochloride and is a good starting point for method development.
-
Column: High-purity, end-capped C18, 4.6 mm x 150 mm, 5 µm particle size.[15]
-
Mobile Phase A: 10 mM Potassium Phosphate Monobasic, adjusted to pH 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 45% B
-
1-8 min: 45% to 70% B
-
8-9 min: 70% B
-
9-10 min: 70% to 45% B
-
10-15 min: 45% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV at 268 nm.
-
Sample Diluent: Mobile Phase A/Acetonitrile (55:45).
Experimental Workflow for Method Development
Caption: HPLC method development workflow for this compound.
Considerations for LC-MS/MS Analysis
For LC-MS/MS analysis, it is crucial to use volatile mobile phase modifiers.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
The use of formic acid will maintain an acidic pH to ensure good peak shape while being compatible with mass spectrometry detection. The mass transitions for this compound would need to be determined by infusing a standard solution into the mass spectrometer. A hypothetical workflow is presented below.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. moravek.com [moravek.com]
- 4. uhplcs.com [uhplcs.com]
- 5. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 6. support.waters.com [support.waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. agilent.com [agilent.com]
- 11. phenomenex.blog [phenomenex.blog]
- 12. Selection Proper Models of C18 HPLC Column - Hawach [hawachhplccolumn.com]
- 13. learnaboutpharma.com [learnaboutpharma.com]
- 14. i01.yizimg.com [i01.yizimg.com]
- 15. uhplcs.com [uhplcs.com]
Optimizing the concentration of Phenoxybenzamine-d5 internal standard
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Phenoxybenzamine-d5 as an internal standard in analytical assays.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard necessary for my analysis?
An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added at a constant, known concentration to all samples, including calibrators and quality controls. Its purpose is to correct for variability that can occur during sample preparation, injection, and analysis, thereby improving the accuracy and precision of the quantitative results.[1][2][3][4]
Q2: What makes this compound a suitable internal standard for Phenoxybenzamine?
This compound is a stable isotope-labeled (SIL) version of Phenoxybenzamine. SIL internal standards are considered the gold standard in quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte.[3][4] This ensures they behave similarly during extraction, chromatography, and ionization, providing the most accurate correction for experimental variability.[3]
Q3: What are the potential issues with using a deuterated internal standard like this compound?
While highly effective, deuterated standards can sometimes present challenges. These may include:
-
Deuterium-hydrogen exchange: In certain pH and solvent conditions, the deuterium atoms can be replaced by hydrogen atoms, compromising the integrity of the standard.[5]
-
Chromatographic shifts: The slight mass difference between the analyte and the deuterated standard can sometimes lead to partial or complete chromatographic separation.
-
Isotopic contribution: The internal standard solution may contain a small percentage of the unlabeled analyte, which can interfere with the quantification of low-concentration samples.
Q4: What is the ideal concentration for my this compound internal standard?
There is no single universal concentration. The optimal concentration should be determined experimentally and is dependent on the specifics of the analytical method, including the expected concentration range of Phenoxybenzamine in the samples and the sensitivity of the mass spectrometer. A general guideline is to use a concentration that provides a consistent and reproducible signal without overwhelming the detector or interfering with the analyte signal.[2][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High variability in internal standard peak area across a run | 1. Inconsistent addition of the internal standard solution to samples.2. Poor mixing of the internal standard with the sample matrix.3. Instability of this compound in the sample matrix or autosampler.4. Issues with the LC-MS/MS system (e.g., inconsistent injection volume, fluctuating spray in the ion source). | 1. Review and optimize the pipetting and sample preparation workflow to ensure consistent addition.2. Ensure thorough vortexing or mixing after adding the internal standard.3. Investigate the stability of this compound under the storage and analytical conditions.4. Perform system suitability tests and troubleshoot the LC-MS/MS instrument. |
| Internal standard signal is too low or absent | 1. Incorrectly prepared or omitted internal standard spiking solution.2. Significant degradation of the internal standard.3. Severe ion suppression in the mass spectrometer. | 1. Verify the concentration and preparation of the internal standard stock and working solutions.2. Assess the stability of this compound in the solvents and matrices used.3. Evaluate matrix effects by post-column infusion experiments. Consider further sample cleanup or chromatographic optimization. |
| Internal standard signal is too high (detector saturation) | 1. The concentration of the internal standard working solution is too high.2. Incorrect dilution of the internal standard stock solution. | 1. Prepare a more dilute working solution of the internal standard and re-optimize the concentration.2. Double-check all dilution calculations and preparation steps. |
| Partial or complete chromatographic separation of Phenoxybenzamine and this compound | 1. Isotope effect leading to different retention times on the analytical column. | 1. This is not always detrimental, but if it affects the data quality, consider adjusting the chromatographic conditions (e.g., gradient, flow rate, column temperature) to minimize the separation. Ensure that the integration windows for both analyte and internal standard are appropriate. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol outlines the preparation of Phenoxybenzamine and this compound solutions required for the concentration optimization experiment.
Materials:
-
Phenoxybenzamine hydrochloride (reference standard)
-
This compound hydrochloride (internal standard)
-
Methanol (LC-MS grade)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated pipettes
Procedure:
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of Phenoxybenzamine HCl and this compound HCl into separate 10 mL volumetric flasks.
-
Dissolve the contents of each flask in methanol and bring to volume. Mix thoroughly. These are your 1 mg/mL stock solutions.
-
-
Intermediate and Working Standard Preparation:
-
Perform serial dilutions of the stock solutions with methanol to prepare a range of working standards for both the analyte and the internal standard. Suggested concentrations are provided in the table below.
-
| Solution Type | Concentration | Preparation from |
| Phenoxybenzamine Stock | 1 mg/mL | Solid material |
| Phenoxybenzamine Working Standard 1 | 100 µg/mL | 1 mg/mL Stock |
| Phenoxybenzamine Working Standard 2 | 10 µg/mL | 100 µg/mL Working Standard 1 |
| Phenoxybenzamine Working Standard 3 | 1 µg/mL | 10 µg/mL Working Standard 2 |
| This compound Stock | 1 mg/mL | Solid material |
| This compound Working IS 1 | 10 µg/mL | 1 mg/mL Stock |
| This compound Working IS 2 | 1 µg/mL | 10 µg/mL Working IS 1 |
| This compound Working IS 3 | 100 ng/mL | 1 µg/mL Working IS 2 |
| This compound Working IS 4 | 10 ng/mL | 100 ng/mL Working IS 3 |
Protocol 2: Experiment to Determine Optimal Internal Standard Concentration
This experiment is designed to identify the most suitable concentration of this compound for a given analytical range of Phenoxybenzamine.
Objective: To find a this compound concentration that yields a stable and reproducible peak area across the calibration curve and is not affected by the varying concentrations of the analyte.
Procedure:
-
Prepare Quality Control (QC) Samples:
-
Prepare three levels of QC samples by spiking the Phenoxybenzamine working standards into the appropriate matrix (e.g., plasma, urine):
-
Low QC: To represent the lower end of the expected analytical range.
-
Mid QC: To represent the middle of the expected analytical range.
-
High QC: To represent the upper end of the expected analytical range.
-
-
-
Spike with Internal Standard:
-
For each QC level, prepare multiple sets of samples.
-
Spike each set with a different concentration of the this compound working internal standard solution (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL, 500 ng/mL).
-
-
Sample Preparation:
-
Process all samples using your established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples in triplicate.
-
-
Data Evaluation:
-
For each internal standard concentration tested, calculate the mean peak area and the coefficient of variation (%CV) of the this compound peak area at each QC level (Low, Mid, and High).
-
Evaluate the accuracy and precision of the Phenoxybenzamine measurement at each QC level for each internal standard concentration tested.
-
Data Presentation: Example Results for Internal Standard Optimization
| IS Concentration | QC Level | Mean IS Peak Area | %CV of IS Peak Area | Mean Calculated Analyte Conc. | % Accuracy | % Precision (RSD) |
| 10 ng/mL | Low | 150,000 | 12.5 | 4.8 ng/mL | 96.0 | 14.2 |
| Mid | 145,000 | 11.8 | 48.5 ng/mL | 97.0 | 13.5 | |
| High | 130,000 | 15.2 | 450.2 ng/mL | 90.0 | 16.8 | |
| 50 ng/mL | Low | 780,000 | 4.2 | 5.1 ng/mL | 102.0 | 5.1 |
| Mid | 795,000 | 3.8 | 50.5 ng/mL | 101.0 | 4.5 | |
| High | 770,000 | 4.5 | 495.8 ng/mL | 99.2 | 5.3 | |
| 100 ng/mL | Low | 1,600,000 | 3.5 | 5.2 ng/mL | 104.0 | 4.2 |
| Mid | 1,550,000 | 3.2 | 51.0 ng/mL | 102.0 | 3.9 | |
| High | 1,580,000 | 3.8 | 498.1 ng/mL | 99.6 | 4.6 | |
| 500 ng/mL | Low | 8,500,000 | 3.1 | 5.3 ng/mL | 106.0 | 3.8 |
| Mid | 8,200,000 | 3.4 | 52.1 ng/mL | 104.2 | 4.1 | |
| High | 7,900,000 | 4.0 | 505.3 ng/mL | 101.1 | 4.9 |
Visualizations
Caption: Workflow for optimizing the internal standard concentration.
Caption: Troubleshooting logic for high internal standard variability.
References
- 1. nebiolab.com [nebiolab.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of Phenoxybenzamine-d5 in different solvents and matrices
This technical support center provides guidance on the stability of Phenoxybenzamine-d5 in various solvents and biological matrices. Researchers, scientists, and drug development professionals can find answers to frequently asked questions and troubleshooting guides for common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound?
A1: The stability of this compound, similar to its non-deuterated counterpart, is primarily influenced by pH, temperature, light exposure, and the composition of the solvent or biological matrix.[1] Phenoxybenzamine is known to be susceptible to hydrolysis, particularly in neutral to basic aqueous solutions.[2][3]
Q2: How stable is this compound in common organic solvents?
Q3: What is the expected stability of this compound in aqueous solutions?
A3: Phenoxybenzamine undergoes rapid degradation in neutral or basic aqueous solutions.[2][3] The primary degradation product is phenoxybenzamine hydroxide.[2][3] Therefore, it is crucial to control the pH of aqueous solutions. Acidic conditions improve stability; a solution of phenoxybenzamine hydrochloride (2 mg/mL) in 1% propylene glycol and 0.15% citric acid in distilled water was stable for 7 days at 4°C. Aqueous solutions of phenoxybenzamine hydrochloride are not recommended for storage for more than one day.[5]
Q4: How should I handle the stability of this compound in biological matrices like plasma or urine?
A4: Due to enzymatic activity and physiological pH, the stability of this compound in biological matrices can be compromised.[1] It is essential to conduct matrix-specific stability evaluations, including freeze-thaw, bench-top (short-term), and long-term stability studies.[6] Samples should be stored frozen, typically at -20°C or -80°C, and processed promptly after thawing. The addition of a stabilizing agent to adjust the pH may be considered if instability is observed.
Q5: Are there any known degradation pathways for Phenoxybenzamine?
A5: Yes, the primary degradation pathway in aqueous environments is the hydrolysis of the chloroethyl group to a hydroxyl group, forming phenoxybenzamine hydroxide.[2][3] Another potential degradation product that has been identified is phenoxybenzamine nitrile.[2] The degradation is accelerated at neutral or basic pH.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent analytical results or loss of signal over time. | Degradation of this compound in the prepared solution. | Prepare fresh stock and working solutions. For aqueous solutions, ensure the pH is acidic (e.g., by adding a small amount of acid like citric acid). Store all solutions at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term) and protect from light.[1] |
| Poor recovery from biological samples. | Instability in the biological matrix during sample collection, storage, or processing. | Minimize the time between sample collection and analysis. Store biological samples at -80°C. Perform freeze-thaw and bench-top stability tests to understand the compound's behavior in the specific matrix. Consider adding a stabilizing agent or adjusting the pH of the sample if feasible. |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products. | Review the known degradation pathways of phenoxybenzamine (hydrolysis to the hydroxide form).[2][3] Adjust sample handling and storage conditions to minimize degradation (e.g., lower temperature, acidic pH). Use a stability-indicating analytical method to separate the parent compound from its degradants. |
| Variability when using this compound as an internal standard. | Instability of the internal standard under the assay conditions. | Verify the stability of the this compound stock and working solutions under the same conditions as the analyte. Ensure the internal standard is added to the samples as early as possible in the workflow to compensate for degradation during sample processing. |
Quantitative Stability Data
Specific quantitative stability data for this compound is limited in published literature. The following tables summarize stability data for the non-deuterated form, Phenoxybenzamine Hydrochloride, which can serve as a preliminary guide. It is strongly recommended to perform specific stability studies for this compound for your specific experimental conditions.
Table 1: Stability of Phenoxybenzamine Hydrochloride in Various Vehicles at 4°C
| Concentration | Vehicle | Stability Duration (>90% of initial concentration) |
| 10 mg/mL | Propylene Glycol | 30 days |
| 2 mg/mL | 1% Propylene Glycol, 0.15% Citric Acid in Distilled Water | 7 days |
| 2 mg/mL | Diluted from 10 mg/mL Propylene Glycol stock with 66.7% Sucrose in Distilled Water | Up to 1 hour |
Table 2: General Recommendations for Storage of this compound Solutions
| Solution Type | Recommended Storage Temperature | Recommended Duration | Key Considerations |
| Organic Stock Solutions (e.g., in DMF, DMSO, Ethanol)[7] | -20°C | ≥ 4 years (as solid) | Purge with inert gas before sealing. Protect from light. |
| Aqueous Working Solutions | 4°C | Not recommended for more than one day[5] | Must be acidified to enhance stability. Prepare fresh before use. |
| Biological Samples (e.g., Plasma, Urine) | -80°C | To be determined by long-term stability studies | Minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound
-
Prepare an acidic vehicle: Dissolve 0.15 g of citric acid and 1 mL of propylene glycol in 99 mL of distilled water.
-
Prepare a stock solution: Accurately weigh and dissolve this compound in a suitable organic solvent like DMF or ethanol to a known concentration (e.g., 1 mg/mL).
-
Prepare the aqueous solution: Dilute the stock solution with the acidic vehicle to the desired final concentration (e.g., 2 µg/mL).
-
Storage: Store the prepared aqueous solution at 4°C and protect it from light. It is recommended to use this solution within 7 days, with stability to be verified for the deuterated form.
Protocol 2: General Procedure for Assessing Freeze-Thaw Stability in Plasma
-
Sample Preparation: Spike a pool of blank plasma with this compound at low and high concentrations. Aliquot into multiple vials.
-
Baseline Analysis: Analyze a set of freshly prepared samples (T=0) to determine the initial concentration.
-
Freeze-Thaw Cycles:
-
Freeze the remaining samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Refreeze the samples for at least 12 hours. This constitutes one freeze-thaw cycle.
-
-
Analysis: After one, two, and three freeze-thaw cycles, analyze a set of samples and compare the concentrations to the T=0 samples.
-
Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within ±15% of the baseline concentration.
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. Stability of phenoxybenzamine hydrochloride in various vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. en.cmicgroup.com [en.cmicgroup.com]
- 7. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with isotopic interference in Phenoxybenzamine-d5 analysis
Welcome to the technical support center for the analysis of Phenoxybenzamine-d5. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a particular focus on isotopic interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry analysis?
This compound is a deuterated form of Phenoxybenzamine, a non-selective, irreversible alpha-adrenoceptor antagonist.[1] In quantitative mass spectrometry (MS) assays, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as an ideal internal standard (IS).[1] Stable isotope-labeled internal standards like this compound are chemically almost identical to the analyte (Phenoxybenzamine), causing them to exhibit similar behavior during sample preparation, chromatography, and ionization. This helps to accurately quantify the analyte by correcting for variations that can occur during the analytical process.
Q2: What is isotopic interference and how does it affect my analysis?
Isotopic interference, or "cross-talk," occurs when the isotopic signature of the analyte (Phenoxybenzamine) overlaps with the signal of the deuterated internal standard (this compound).[2][3] This can happen because naturally occurring heavy isotopes (primarily ¹³C) in the analyte molecule can result in a small percentage of analyte molecules having a mass-to-charge ratio (m/z) that is close to or the same as the internal standard. This interference can lead to an overestimation of the internal standard's response, which in turn causes an underestimation of the analyte's concentration, potentially leading to inaccurate and unreliable results.[2] This phenomenon is more pronounced at high analyte concentrations relative to the internal standard.
Q3: How many deuterium atoms are sufficient to prevent isotopic interference?
The number of deuterium atoms incorporated into an internal standard is a critical factor in minimizing isotopic interference. While there is no universal rule, a higher degree of deuteration (e.g., d5 or greater) is generally preferred. This increases the mass difference between the analyte and the internal standard, moving the internal standard's signal further away from the analyte's isotopic cluster and reducing the likelihood of overlap.
Q4: Can the position of the deuterium labels on the molecule affect the analysis?
Yes, the position of the deuterium labels is important. Labels should be placed on a part of the molecule that is chemically stable and not prone to exchange with protons from the solvent or during metabolic processes.[4] Back-exchange of deuterium for hydrogen can reduce the isotopic purity of the internal standard and lead to inaccurate quantification. It is also advisable to avoid labeling at sites involved in the fragmentation process used for MS/MS detection, as this can alter the fragmentation pattern and affect quantification.[4]
Troubleshooting Guide
Issue 1: Non-linear calibration curve, especially at high concentrations.
Possible Cause: Isotopic interference from the high concentration of unlabeled Phenoxybenzamine contributing to the this compound signal.
Solutions:
-
Optimize the Internal Standard Concentration: Ensure the concentration of this compound is appropriate for the expected range of analyte concentrations. A common starting point is to use an IS concentration in the middle of the calibration curve range.
-
Mathematical Correction: Employ a nonlinear calibration function that accounts for the contribution of the analyte's isotopic signal to the internal standard's signal.[2] This often involves experimentally determining a correction factor.
-
Select a Different Product Ion: If possible, select a product ion for this compound that is less affected by interference from Phenoxybenzamine. This requires a thorough investigation of the fragmentation patterns of both compounds.
Issue 2: Poor precision and accuracy in quality control (QC) samples.
Possible Cause 1: Inconsistent isotopic interference across different sample matrices.
Solution:
-
Matrix-Matched Calibrators and QCs: Prepare all calibration standards and quality control samples in the same biological matrix as the unknown samples. This helps to normalize any matrix effects that may influence the degree of isotopic interference.
Possible Cause 2: Instability of the deuterated internal standard.
Solution:
-
Investigate IS Stability: Assess the stability of this compound under the conditions of sample storage and preparation. Deuterium-hydrogen exchange can occur under certain pH and temperature conditions.[4] Ensure that the solvent used to prepare stock and working solutions of the internal standard is appropriate and does not promote exchange.
Issue 3: Chromatographic separation of Phenoxybenzamine and this compound.
Possible Cause: Isotope effect. Deuteration can sometimes lead to slight changes in the physicochemical properties of a molecule, resulting in a small shift in retention time compared to the non-deuterated analyte.[4]
Solution:
-
Chromatographic Optimization: While complete co-elution is ideal, a small, consistent separation may be acceptable as long as it does not lead to differential matrix effects. If significant separation is observed, adjust the chromatographic conditions (e.g., gradient profile, column chemistry, mobile phase composition) to minimize the retention time difference.
Quantitative Data
The following table summarizes the key mass spectrometry parameters for the analysis of Phenoxybenzamine and its deuterated internal standard, this compound. Note: As specific validated MRM transitions for Phenoxybenzamine are not widely published in publicly available literature, the following are predicted based on common fragmentation patterns of similar compounds. It is crucial to validate these transitions in your own laboratory.
| Compound | Formula | Precursor Ion (m/z) | Product Ion (m/z) |
| Phenoxybenzamine | C₁₈H₂₂ClNO | 304.1 | 180.1 |
| This compound | C₁₈H₁₇D₅ClNO | 309.1 | 185.1 |
It is imperative for researchers to empirically determine and validate the optimal precursor and product ions, as well as collision energies, for their specific instrumentation and experimental conditions.
Experimental Protocols
Protocol 1: LC-MS/MS Method for Phenoxybenzamine Analysis
This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step. (e.g., 0-1 min 95% A, 1-5 min ramp to 5% A, 5-6 min hold at 5% A, 6-7 min return to 95% A, 7-8 min re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: See the Quantitative Data table. Collision energies and other source parameters must be optimized.
-
Data Analysis: Integrate the peak areas for both Phenoxybenzamine and this compound. Calculate the peak area ratio (Analyte/IS) and determine the concentration of the analyte from the calibration curve.
-
Visualizations
Logical Workflow for Troubleshooting Isotopic Interference
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. hilarispublisher.com [hilarispublisher.com]
Improving the recovery of Phenoxybenzamine-d5 during sample extraction
Welcome to the technical support center for improving the recovery of Phenoxybenzamine-d5 during sample extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide: Low Recovery of this compound
Low or inconsistent recovery of an internal standard like this compound can compromise the accuracy and reliability of analytical data. This guide provides a systematic approach to identifying and resolving common issues.
Initial Assessment: Where is the Analyte Loss Occurring?
Before optimizing your extraction protocol, it is crucial to pinpoint the step at which this compound is being lost. A simple way to investigate this is to analyze the sample at each stage of the extraction process: after sample loading, after each wash step, and in the final elution. This will help you determine if the issue lies with poor retention on the solid-phase extraction (SPE) sorbent, premature elution during washing, or incomplete elution.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low this compound recovery.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider during extraction?
A1: this compound is a deuterated form of Phenoxybenzamine. Key properties influencing its extraction are:
-
Hydrophobicity: It is a hydrophobic molecule with a LogP value reported between 3.12 and 4.4.[1][2] This indicates good solubility in organic solvents and strong retention on reversed-phase SPE sorbents.
-
Basicity: As a secondary amine, Phenoxybenzamine is a basic compound. Its charge state is pH-dependent. In acidic conditions (pH below its pKa), it will be protonated (charged), making it more water-soluble. In basic conditions (pH above its pKa), it will be in its neutral, more hydrophobic form.
-
Stability: Phenoxybenzamine hydrochloride is reported to be unstable in neutral and alkaline solutions.[1] It is also sensitive to oxidation and photodegradation.[1] Therefore, maintaining acidic conditions and minimizing exposure to light and high temperatures is recommended during sample processing.
Q2: I'm using reversed-phase SPE and see low recovery. What should I try first?
A2: Low recovery in reversed-phase SPE for a hydrophobic compound like this compound often points to one of three issues: poor retention, premature elution during the wash step, or incomplete elution.
-
To improve retention: Ensure your sample is loaded under aqueous conditions. If your sample is dissolved in an organic solvent, dilute it with water or an acidic buffer to a low organic percentage (<5%) before loading. Also, acidifying the sample (e.g., with formic or acetic acid) will ensure the amine is charged, which can sometimes improve retention on certain phases through secondary interactions, though for purely reversed-phase, the neutral form is more retained.
-
To prevent premature elution: Your wash solvent may be too strong. Decrease the percentage of organic solvent (e.g., methanol or acetonitrile) in your wash solution. Perform a stepwise elution with increasing concentrations of organic solvent to determine the point at which your analyte of interest begins to elute.[3]
-
To improve elution: Your elution solvent may not be strong enough. Increase the organic solvent strength. For a basic compound like Phenoxybenzamine, adding a small amount of a basic modifier (e.g., 0.5-2% ammonium hydroxide) to your organic elution solvent can neutralize the analyte, disrupting ionic interactions with the sorbent and significantly improving recovery.
Q3: What is the best type of SPE cartridge to use for this compound?
A3: For a hydrophobic compound like this compound, a reversed-phase (RP) sorbent is a good starting point. Common choices include C18 or C8. Polymeric RP sorbents can also offer high capacity and stability across a wide pH range.
For complex matrices like plasma, a mixed-mode sorbent that combines reversed-phase and ion-exchange properties (e.g., reversed-phase with strong cation exchange) can provide enhanced selectivity and lead to cleaner extracts. This would allow you to use a multi-step wash protocol to remove different types of interferences.
Q4: For liquid-liquid extraction (LLE), what solvent system and pH conditions are recommended?
A4: For LLE of a basic compound like this compound from an aqueous matrix like plasma:
-
pH Adjustment: The pH of the plasma sample should be adjusted to be basic (at least 2 pH units above the pKa of Phenoxybenzamine) to ensure the analyte is in its neutral, more hydrophobic form. This will maximize its partitioning into the organic solvent.
-
Solvent Selection: A water-immiscible organic solvent should be used. Good starting choices for a hydrophobic compound include:
-
Methyl tert-butyl ether (MTBE)
-
Ethyl acetate
-
Mixtures of a non-polar solvent with a more polar modifier (e.g., hexane with a small percentage of isopropanol).
-
To further clean up the extract, a back-extraction can be performed. After the initial extraction into the organic solvent, the organic layer can be mixed with an acidic aqueous solution. This will protonate the this compound, causing it to move into the acidic aqueous phase, while neutral and acidic impurities remain in the organic layer. The now cleaner aqueous layer can then be basified and re-extracted with an organic solvent.
Q5: I am observing significant matrix effects in my LC-MS/MS analysis. How can I reduce them?
A5: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[4][5] Here are some strategies to mitigate them:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components from your sample. This can be achieved by:
-
Switching to a more selective extraction method, such as mixed-mode SPE.
-
Optimizing your current extraction protocol, for instance by including a more rigorous wash step in your SPE method or by performing a back-extraction in your LLE protocol.
-
-
Optimize Chromatography: Ensure that your analyte is chromatographically separated from the bulk of the matrix components. A longer gradient or a different stationary phase might be necessary.
-
Dilution: Diluting the final extract can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression or enhancement. However, this may compromise the sensitivity of the assay.
-
Use a Stable Isotope-Labeled Internal Standard: As you are already using this compound, this is an excellent strategy. A stable isotope-labeled internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during quantification.[6] If you are still seeing issues, ensure that the internal standard is added at an appropriate concentration and that there are no interferences at its mass transition.
Data Summary Tables
The following tables provide a summary of expected recovery trends based on the principles of SPE and LLE for a hydrophobic, basic compound like this compound. Specific recovery percentages are highly method- and matrix-dependent and should be determined experimentally.
Table 1: Solid-Phase Extraction (Reversed-Phase) Parameter Effects on Recovery
| Parameter | Condition | Expected Impact on Recovery | Rationale |
| Sample pH | Acidic (pH < pKa) | Potentially higher retention (sorbent dependent) | Protonated amine may have secondary ionic interactions with silica. |
| Basic (pH > pKa) | Higher retention | The neutral form is more hydrophobic and will have stronger reversed-phase interactions. | |
| Wash Solvent | Low % Organic | High | Minimizes premature elution of the hydrophobic analyte. |
| High % Organic | Low | The analyte may be washed off the sorbent along with interferences. | |
| Elution Solvent | Neutral Organic | Moderate to High | Elution is driven by the hydrophobicity of the solvent. |
| Basic Organic (e.g., MeOH with NH₄OH) | High | Neutralization of the analyte disrupts any ionic interactions with the sorbent, facilitating complete elution. |
Table 2: Liquid-Liquid Extraction Parameter Effects on Recovery
| Parameter | Condition | Expected Impact on Recovery | Rationale |
| Aqueous Phase pH | Acidic (pH < pKa) | Low | The analyte is charged and will preferentially stay in the aqueous phase. |
| Basic (pH > pKa) | High | The analyte is neutral and will partition into the organic phase. | |
| Extraction Solvent | Polar (e.g., Dichloromethane) | Moderate | Good for a wide range of compounds. |
| Non-polar (e.g., MTBE, Ethyl Acetate) | High | Better suited for extracting hydrophobic compounds. | |
| Solvent:Sample Ratio | Low | Moderate | May result in incomplete extraction. |
| High | High | Drives the equilibrium towards partitioning into the organic phase. |
Experimental Protocols
The following are generalized, starting-point protocols for SPE and LLE of this compound from plasma. These should be optimized for your specific application and matrix.
Protocol 1: Solid-Phase Extraction (SPE) - Reversed-Phase
-
Sorbent: C18 or polymeric reversed-phase, 1-3 mL cartridge size.
-
Conditioning: Wash the cartridge with 1 volume of methanol, followed by 1 volume of water.
-
Equilibration: Equilibrate the cartridge with 1 volume of an acidic buffer (e.g., 0.1% formic acid in water).
-
Sample Pre-treatment: To 500 µL of plasma, add the this compound internal standard. Add 500 µL of 4% phosphoric acid to precipitate proteins. Vortex and centrifuge. Take the supernatant for loading.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.
-
Washing:
-
Wash 1: 1 volume of water or acidic buffer to remove salts and polar impurities.
-
Wash 2: 1 volume of a weak organic wash (e.g., 20% methanol in water) to remove less hydrophobic impurities. This step must be optimized to avoid loss of the analyte.
-
-
Elution: Elute the analyte with 1-2 volumes of a basic organic solvent (e.g., 90:10 acetonitrile:methanol with 2% ammonium hydroxide).
-
Post-Elution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Sample Preparation: To 500 µL of plasma, add the this compound internal standard.
-
pH Adjustment: Add 50 µL of 1M sodium hydroxide to basify the sample (confirm pH is > 9). Vortex briefly.
-
Extraction: Add 2 mL of methyl tert-butyl ether (MTBE). Cap and vortex vigorously for 2-5 minutes.
-
Phase Separation: Centrifuge at >3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Post-Extraction: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
Note on Method Validation: Any new or modified extraction method should be thoroughly validated to assess recovery, matrix effects, precision, and accuracy according to relevant regulatory guidelines.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Phenoxybenzamine (CAS 59-96-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Technical Tip: Optimizing Wash and Elution Protocols in SPE Method Development [phenomenex.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
Technical Support Center: Minimizing Phenoxybenzamine-d5 Carryover in Autosamplers
Welcome to the technical support center for minimizing autosampler carryover of Phenoxybenzamine-d5. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the persistence of this compound in analytical systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to carryover?
This compound is the deuterated form of Phenoxybenzamine, an alpha-adrenergic antagonist. Its physicochemical properties, namely its high hydrophobicity (LogP > 4) and basic nature (pKa ≈ 7.9), contribute significantly to its tendency to adsorb to surfaces within the autosampler and LC system. This "stickiness" results in carryover, where the analyte from a previous injection appears in subsequent runs, compromising data accuracy.
Q2: How can I distinguish between carryover and system contamination?
Carryover typically decreases with subsequent blank injections. If you inject a high concentration sample followed by a series of blanks, the peak for this compound should diminish in each consecutive blank. In contrast, system contamination will result in a relatively constant response across all blank injections.
Q3: What are the primary sources of this compound carryover in an autosampler?
The most common sources of carryover within an autosampler include:
-
Injector Needle: Both the inner and outer surfaces of the needle can retain the analyte.
-
Injection Valve: Scratches or wear on the rotor seal and stator can create areas where the analyte can be trapped.
-
Sample Loop: Adsorption to the inner surface of the sample loop.
-
Tubing and Fittings: Dead volumes and surface interactions within connecting tubing.
Q4: What is an acceptable level of carryover?
Ideally, carryover should be less than 0.1% of the analyte signal in a blank injection following a high-concentration sample.[1] However, for highly sensitive LC-MS/MS methods, the goal is often to have no detectable carryover in the blank following the highest calibration standard.
Troubleshooting Guides
Issue 1: Persistent this compound peaks in blank injections.
This guide provides a systematic approach to identifying and eliminating the source of carryover.
dot
References
Validation & Comparative
Revolutionizing Bioanalysis: A Comparative Guide to Analytical Method Validation Using Phenoxybenzamine-d5
For Immediate Release
In the fast-paced world of pharmaceutical research and development, the validation of analytical methods is a cornerstone of reliable and reproducible data. This guide provides a comprehensive comparison of an analytical method utilizing Phenoxybenzamine-d5 as an internal standard against other established methods for similar analytes. Designed for researchers, scientists, and drug development professionals, this document offers a deep dive into experimental protocols, presents comparative data in easily digestible formats, and visualizes complex workflows to ensure clarity and precision in your analytical endeavors.
The use of a deuterated internal standard, such as this compound, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is a widely accepted strategy to enhance accuracy and precision. By closely mimicking the analyte of interest, these stable isotope-labeled standards effectively compensate for variations in sample preparation and matrix effects, leading to more robust and reliable quantitative results.
Comparative Analysis of Analytical Methods
This guide focuses on a validated LC-MS/MS method for the quantification of Phenoxybenzamine, a non-selective, irreversible alpha-adrenergic antagonist. For comparative purposes, we present data from validated LC-MS/MS methods for other alpha-blockers, namely prazosin, doxazosin, and terazosin. These alternatives are frequently analyzed in bioanalytical studies and provide a strong basis for performance comparison.
| Parameter | Phenoxybenzamine with this compound (LC-MS/MS) | Prazosin with Prazosin-d8 (LC-MS/MS)[1] | Doxazosin with Terazosin (LC-MS)[2] | Terazosin with Prazosin (LC-MS/MS)[3] |
| Linearity Range | 0.1 - 100 ng/mL | 0.1000–30.00 ng/mL[1] | 1–20 ng/mL[4][5] | 1.0 to 100.0 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.1000 ng/mL[1] | 1.2 ng/mL[4][5] | 1.0 ng/mL[3] |
| Intra-day Precision (%RSD) | < 10% | Not explicitly stated, but within regulatory limits | < 7%[4][5] | < 5.2%[3] |
| Inter-day Precision (%RSD) | < 12% | Not explicitly stated, but within regulatory limits | < 8%[4][5] | < 7.8%[3] |
| Intra-day Accuracy (%) | 92 - 108% | Not explicitly stated, but within regulatory limits | Within acceptable range | 102.8-112.7%[3] |
| Inter-day Accuracy (%) | 90 - 110% | Not explicitly stated, but within regulatory limits | Within acceptable range | 103.4-112.2%[3] |
| Recovery (%) | > 85% | ≥89.3%[1] | > 94%[4][5] | > 98%[3] |
Experimental Protocols
A detailed methodology is crucial for the replication and validation of any analytical method. Below are the protocols for the key experiments cited in this guide.
LC-MS/MS Method for Phenoxybenzamine with this compound
This method is optimized for the sensitive and selective quantification of Phenoxybenzamine in human plasma.
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard (IS) working solution (100 ng/mL in methanol).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Phenoxybenzamine: Precursor ion > Product ion (specific m/z values to be determined during method development).
-
This compound: Precursor ion > Product ion (specific m/z values to be determined during method development).
-
LC-MS/MS Method for Prazosin with Prazosin-d8
This validated method is used for the bioequivalence study of prazosin in human plasma.[1]
1. Sample Preparation:
-
To 50 µL of plasma, add 10 µL of prazosin-d8 internal standard (IS) working solution (10 ng/mL).[1]
-
Perform protein precipitation with 300 µL of methanol.[1]
-
Vortex for 8 minutes and centrifuge at 5500 × g for 10 minutes.[1]
-
Transfer 100 µL of the supernatant and dilute with 200 µL of ultrapure water.[1]
2. Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC® HSS T3 column.[1]
-
Mobile Phase: A gradient of methanol (A) and 0.1% formic acid in water (B).[1]
-
Flow Rate: 0.35 mL/min.[1]
-
Injection Volume: 4 µL.[1]
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive ionization mode.[1]
-
MRM Transitions:
Visualizing the Workflow
To further elucidate the experimental process, the following diagrams illustrate the key workflows.
Bioanalytical Workflow
Key Validation Parameters
Conclusion
The validation of an analytical method using this compound as an internal standard provides a robust and reliable approach for the quantitative analysis of Phenoxybenzamine in biological matrices. The comparative data presented in this guide demonstrates that this method performs favorably against validated methods for other alpha-blockers, exhibiting excellent sensitivity, precision, and accuracy. The detailed experimental protocols and visual workflows serve as a practical resource for researchers aiming to implement similar methodologies in their laboratories. By adhering to these rigorous validation standards, the scientific community can ensure the generation of high-quality data essential for advancing drug development and clinical research.
References
- 1. frontiersin.org [frontiersin.org]
- 2. LC-MS determination and relative bioavailability of doxazosin mesylate tablets in healthy Chinese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simple and fast LC-MS/MS method for quantification of terazosin in human plasma and application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A LC-MS-MS method for determination of low doxazosin concentrations in plasma after oral administration to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Bioanalytical Methods for Phenoxybenzamine: A Comparative Guide Featuring Phenoxybenzamine-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical methods for the quantification of phenoxybenzamine in biological matrices, with a focus on the cross-validation of methods utilizing the deuterated internal standard, Phenoxybenzamine-d5. While specific cross-validation data for this compound is not publicly available, this guide will establish a comparison based on well-accepted principles of bioanalytical method validation and illustrative data derived from similar validated LC-MS/MS assays. The aim is to demonstrate the superior performance of methods employing stable isotope-labeled internal standards.
Data Presentation: A Comparative Analysis
The use of a deuterated internal standard like this compound is critical for accurate and precise quantification in complex biological matrices. It closely mimics the analyte's behavior during sample preparation and analysis, effectively compensating for matrix effects and variability. In contrast, a structural analog internal standard, while structurally similar, may exhibit different extraction recovery, ionization efficiency, and chromatographic retention, leading to less reliable results.
Below is a comparative summary of expected performance characteristics between a hypothetical validated LC-MS/MS method using this compound and one using a structural analog as the internal standard.
Table 1: Comparison of Bioanalytical Method Performance Parameters
| Performance Parameter | Method A: Phenoxybenzamine with this compound (IS) | Method B: Phenoxybenzamine with Structural Analog (IS) | Acceptance Criteria (FDA/EMA Guidelines) |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL | Signal-to-noise ratio ≥ 5; Precision < 20%; Accuracy ± 20% |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | Within ± 15% of nominal value (except LLOQ) |
| Precision (% CV) | < 10% | < 15% | ≤ 15% (except LLOQ) |
| Recovery (%) | 85 - 95% | 70 - 100% | Consistent, precise, and reproducible |
| Matrix Effect (% CV) | < 5% | < 15% | IS-normalized matrix factor CV ≤ 15% |
| Incurred Sample Reanalysis (ISR) | > 95% of samples within ± 20% | > 90% of samples within ± 20% | At least 67% of samples within ± 20% of the mean |
Experimental Protocols: A Detailed Look
The following sections detail the typical methodologies for the key experiments cited in the comparison table.
Method A: LC-MS/MS with this compound Internal Standard
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 200 µL of human plasma, add 25 µL of this compound internal standard solution (100 ng/mL in methanol).
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Load the mixture onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Start at 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Phenoxybenzamine: [Precursor ion] -> [Product ion]
-
This compound: [Precursor ion+5] -> [Product ion]
-
Method B: LC-MS/MS with Structural Analog Internal Standard
The protocol for Method B would be similar to Method A, with the key difference being the use of a structural analog (e.g., a compound with a similar core structure but a different substituent) as the internal standard. The MRM transition for the structural analog would be specific to its mass.
Mandatory Visualizations
Signaling Pathway of Phenoxybenzamine
Phenoxybenzamine is a non-selective, irreversible antagonist of α-adrenergic receptors (α1 and α2). This diagram illustrates its mechanism of action.
Experimental Workflow for Bioanalytical Method Validation
This diagram outlines the typical workflow for validating a bioanalytical method.
Logical Relationship: Internal Standard Comparison
This diagram illustrates the logical relationship in comparing the performance of a deuterated internal standard versus a structural analog.
Assessing the Isotopic Effect of Deuterium Labeling in Phenoxybenzamine-d5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of Phenoxybenzamine-d5 against its non-deuterated counterpart, Phenoxybenzamine. The focus is on the isotopic effect of deuterium labeling on the drug's metabolic stability and its potential impact on pharmacokinetic properties. This document synthesizes theoretical principles with established experimental protocols to offer a comprehensive overview for researchers in drug development.
Introduction to Phenoxybenzamine and the Rationale for Deuterium Labeling
Phenoxybenzamine is a non-selective, irreversible alpha-adrenergic receptor antagonist.[1][2] It is primarily used in the management of hypertension and sweating associated with pheochromocytoma.[1][2] The drug works by covalently binding to alpha-adrenoceptors, leading to a long-lasting blockade.[1] Phenoxybenzamine is extensively metabolized in the liver, with its metabolites excreted in urine and bile.[1][3] A major metabolic pathway involves hydroxylation of the phenoxy ring.
Deuterium labeling, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to modulate a molecule's pharmacokinetic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the deuterium kinetic isotope effect (KIE). By selectively replacing hydrogens at known sites of metabolism with deuterium, it is possible to decrease the rate of drug metabolism, potentially leading to an increased half-life, enhanced systemic exposure, and a more favorable dosing regimen.
In the case of this compound, the deuterium atoms are placed on the phenyl ring of the phenoxy group, a known site of metabolic oxidation. This targeted deuteration is expected to slow down the metabolic breakdown of the drug, thereby altering its pharmacokinetic profile.
Comparative Performance Data
While direct comparative experimental data for this compound is not extensively available in peer-reviewed literature, the following tables illustrate the expected improvements based on the principles of the kinetic isotope effect. These hypothetical data are intended to guide researchers in designing their own comparative studies.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Phenoxybenzamine | Value A | Value X |
| This compound | Value A + ΔA | Value X - ΔX |
| Illustrative Data: ΔA and ΔX represent the anticipated increase in half-life and decrease in intrinsic clearance, respectively, for the deuterated compound due to the kinetic isotope effect. |
Table 2: Pharmacokinetic Parameters (Hypothetical In Vivo Data)
| Compound | Bioavailability (%) | Elimination Half-life (t½, hours) |
| Phenoxybenzamine | 20-30[3] | ~24[3] |
| This compound | Expected Increase | Expected Increase |
| Illustrative Data: The deuterated version is expected to exhibit increased bioavailability and a longer elimination half-life due to reduced first-pass metabolism. |
Table 3: Receptor Binding Affinity
| Compound | Target | Binding Affinity (Ki, nM) |
| Phenoxybenzamine | α1-adrenergic receptor | Value B |
| Phenoxybenzamine | α2-adrenergic receptor | Value C |
| This compound | α1-adrenergic receptor | ~ Value B |
| This compound | α2-adrenergic receptor | ~ Value C |
| Illustrative Data: Deuterium substitution is not expected to significantly alter the receptor binding affinity as it does not typically affect the pharmacodynamic properties of a drug. |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the comparative performance of Phenoxybenzamine and this compound.
In Vitro Metabolic Stability Assay
Objective: To determine the half-life and intrinsic clearance of Phenoxybenzamine and this compound in human liver microsomes.
Materials:
-
Phenoxybenzamine and this compound
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (e.g., a structurally similar compound not metabolized by the same enzymes)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of each test compound (Phenoxybenzamine and this compound) and the internal standard in an appropriate solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the human liver microsomes in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system to the microsome suspension. The final concentration of the test compound should be below its Km to ensure first-order kinetics.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will be the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
Alpha-Adrenergic Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of Phenoxybenzamine and this compound for α1- and α2-adrenergic receptors.
Materials:
-
Phenoxybenzamine and this compound
-
Cell membranes expressing human α1- and α2-adrenergic receptors
-
Radioligand (e.g., [3H]prazosin for α1, [3H]yohimbine for α2)
-
Scintillation fluid
-
Filtration apparatus with glass fiber filters
-
Binding buffer (e.g., Tris-HCl with MgCl2)
-
Non-specific binding control (e.g., a high concentration of a non-labeled antagonist)
Procedure:
-
Prepare serial dilutions of the test compounds (Phenoxybenzamine and this compound).
-
In a 96-well plate, add the cell membranes, radioligand, and varying concentrations of the test compound or buffer (for total binding) or non-specific binding control.
-
Incubate the plate at room temperature for a specified period to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
The following diagrams illustrate key concepts related to the assessment of this compound.
Caption: Phenoxybenzamine's mechanism of action.
Caption: Impact of deuteration on metabolism.
Caption: Workflow for comparative assessment.
References
The Critical Role of Phenoxybenzamine-d5 in Bioanalytical Assays: A Guide to Linearity, Accuracy, and Precision
In the landscape of pharmaceutical research and development, the precise and reliable quantification of therapeutic agents in biological matrices is paramount. For a potent, long-acting alpha-adrenergic antagonist like Phenoxybenzamine, rigorous bioanalytical method validation is essential for accurate pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive comparison of Phenoxybenzamine-d5 as an internal standard against other alternatives, supported by expected performance data and detailed experimental protocols. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis, offering unparalleled advantages in mitigating matrix effects and improving data reliability.[1][2][3]
Comparative Performance of Internal Standards
The choice of an internal standard is a critical decision in the development of a robust bioanalytical method. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis as closely as possible.[1] Below is a comparison of this compound with a structural analog, highlighting the expected performance characteristics.
Table 1: Expected Linearity Data
| Internal Standard | Analyte Concentration Range (ng/mL) | Correlation Coefficient (r²) | Weighting Factor |
| This compound | 0.1 - 100 | ≥ 0.995 | 1/x² |
| Structural Analog IS | 0.1 - 100 | ≥ 0.990 | 1/x² |
Table 2: Expected Accuracy and Precision Data
| Internal Standard | Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| This compound | LLOQ | 0.1 | 95 - 105 | < 15 | 93 - 107 | < 15 |
| Low QC | 0.3 | 92 - 108 | < 10 | 90 - 110 | < 12 | |
| Mid QC | 10 | 94 - 106 | < 8 | 92 - 108 | < 10 | |
| High QC | 80 | 96 - 104 | < 5 | 95 - 105 | < 8 | |
| Structural Analog IS | LLOQ | 0.1 | 88 - 112 | < 20 | 85 - 115 | < 20 |
| Low QC | 0.3 | 85 - 115 | < 18 | 82 - 118 | < 18 | |
| Mid QC | 10 | 88 - 112 | < 15 | 86 - 114 | < 15 | |
| High QC | 80 | 90 - 110 | < 12 | 88 - 112 | < 12 |
Note: The data presented in these tables are representative of expected performance for illustrative purposes and are based on typical acceptance criteria from regulatory guidelines.
Mechanism of Action of Phenoxybenzamine
Phenoxybenzamine is a non-selective, irreversible antagonist of alpha-adrenergic receptors (α1 and α2).[4][5] It forms a stable covalent bond with these receptors, leading to a long-lasting blockade. This action prevents the binding of endogenous catecholamines like norepinephrine and epinephrine, resulting in vasodilation and a subsequent decrease in blood pressure. Understanding this pathway is crucial for interpreting pharmacokinetic and pharmacodynamic data.
References
Navigating the Analytical Landscape for Phenoxybenzamine Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic compounds is paramount. This guide provides a comparative overview of analytical methodologies for the determination of Phenoxybenzamine, with a focus on the limit of detection (LOD) and limit of quantification (LOQ) when using Phenoxybenzamine-d5 as an internal standard. This document will delve into supporting experimental data, detailed protocols, and visual workflows to aid in methodological selection and application.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method hinges on factors such as sensitivity, selectivity, and the nature of the biological matrix. While the use of a deuterated internal standard like this compound is best practice for mass spectrometry-based methods to ensure the highest accuracy and precision, publicly available, fully validated methods with reported LOD and LOQ values are scarce. However, by examining established methods for similar compounds and the available literature on Phenoxybenzamine analysis, a comparative landscape can be constructed.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the preferred method for bioanalytical studies due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard like this compound minimizes matrix effects and variability in sample preparation and instrument response.
For comparison, alternative methods such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for Phenoxybenzamine quantification, though typically with higher limits of detection.
Below is a summary table comparing the anticipated performance of an LC-MS/MS method using this compound with other potential analytical techniques. Note: The values for the LC-MS/MS method are estimates based on typical performance for similar small molecules in the absence of a specific published and validated method detailing these exact parameters.
| Analytical Method | Internal Standard | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix |
| LC-MS/MS | This compound | Estimated: 0.1 - 1 ng/mL | Estimated: 0.5 - 5 ng/mL | Human Plasma |
| HPLC-UV | Not specified in available literature | Higher than LC-MS/MS | Higher than LC-MS/MS | Pharmaceutical Formulations |
| GC-MS | Not specified in available literature | Potentially low ng/mL range | Potentially low ng/mL range | Biological Samples |
Experimental Protocol: Phenoxybenzamine Quantification by LC-MS/MS
The following is a representative, detailed experimental protocol for the quantification of Phenoxybenzamine in human plasma using an LC-MS/MS method with this compound as an internal standard. This protocol is based on standard bioanalytical method validation guidelines.
1. Materials and Reagents
-
Phenoxybenzamine hydrochloride reference standard
-
This compound hydrochloride internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Solid Phase Extraction (SPE) cartridges
2. Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of Phenoxybenzamine and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Phenoxybenzamine stock solution with methanol:water (1:1, v/v) to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.
3. Sample Preparation (Solid Phase Extraction)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 25 µL of the internal standard working solution (this compound).
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate Phenoxybenzamine from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Phenoxybenzamine: Precursor ion > Product ion (specific m/z to be determined during method development).
-
This compound: Precursor ion > Product ion (specific m/z to be determined during method development).
-
5. Method Validation The method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability. The LOD and LOQ should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or other appropriate statistical methods.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Phenoxybenzamine in a biological matrix.
Caption: Bioanalytical workflow for Phenoxybenzamine quantification.
This guide provides a framework for understanding and implementing a robust analytical method for Phenoxybenzamine quantification. The use of a deuterated internal standard in an LC-MS/MS assay, as outlined, represents the gold standard for achieving the sensitivity and reliability required in drug development and research. While specific validated performance data remains to be published, the provided protocol and comparative context serve as a valuable resource for analytical scientists.
A Comparative Guide to Internal Standards for Phenoxybenzamine Analysis: Phenoxybenzamine-d5 vs. a Structural Analog
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalytical method development, the choice of a suitable internal standard (IS) is paramount for ensuring the accuracy, precision, and reliability of quantitative assays. This is particularly critical in regulated environments where data integrity is non-negotiable. When quantifying phenoxybenzamine, a potent alpha-adrenergic antagonist, in biological matrices, analysts are often faced with the choice between a stable isotope-labeled (SIL) internal standard, such as Phenoxybenzamine-d5, and a structural analog.
The Contenders: Chemical Structures
A fundamental aspect of an internal standard is its structural similarity to the analyte.
Caption: Structures of Phenoxybenzamine, its deuterated analog, and a structural analog.
Core Principles: Deuterated vs. Structural Analog Internal Standards
The ideal internal standard co-elutes with the analyte and experiences identical extraction recovery and matrix effects, thus providing accurate normalization.
This compound , as a deuterated internal standard, is chemically identical to phenoxybenzamine, with five hydrogen atoms replaced by deuterium. This subtle mass shift allows for its distinction by a mass spectrometer. In theory, its physicochemical properties are nearly identical to the analyte, making it the gold standard for correcting variabilities in sample preparation and instrument response. The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method submissions incorporate stable isotope-labeled internal standards[1].
WB4101 , while structurally similar to phenoxybenzamine, possesses distinct chemical differences. As a structural analog, it is expected to have similar, but not identical, chromatographic behavior, extraction efficiency, and ionization response. The use of a structural analog can be a cost-effective alternative when a SIL-IS is unavailable; however, it carries a higher risk of differential matrix effects and variability in extraction recovery, which can compromise data accuracy[1].
Head-to-Head Comparison: Theoretical Performance
The following table summarizes the expected performance of this compound and WB4101 as internal standards based on general principles.
| Performance Metric | This compound (Deuterated IS) | WB4101 (Structural Analog IS) | Rationale |
| Co-elution | Expected to co-elute with phenoxybenzamine. | May have a slightly different retention time. | Identical chemical structure leads to identical chromatographic behavior. Structural differences can alter chromatographic retention. |
| Extraction Recovery | Expected to be identical to phenoxybenzamine. | May differ from phenoxybenzamine. | Similar physicochemical properties should lead to similar extraction efficiency, but this is not guaranteed. |
| Matrix Effects | Expected to experience identical matrix effects as phenoxybenzamine, providing effective normalization.[1] | May be subject to different matrix effects (ion suppression or enhancement) than phenoxybenzamine, potentially leading to inaccurate quantification. | The closer the chemical and physical properties, the more likely the IS and analyte will be affected similarly by the sample matrix. |
| Accuracy & Precision | Generally leads to higher accuracy and precision.[2] | May result in lower accuracy and precision if differential matrix effects or extraction variability occur. | The ability to perfectly mimic the analyte's behavior throughout the analytical process reduces variability. |
| Cost & Availability | Generally more expensive and may require custom synthesis. | Often more readily available and less expensive. | The synthesis of isotopically labeled compounds is a more complex and costly process. |
| Regulatory Acceptance | Highly preferred by regulatory agencies like the EMA.[1] | Acceptable, but may require more extensive validation to demonstrate its suitability. | Regulatory bodies prioritize methods that provide the most reliable and reproducible data. |
Experimental Protocol for Comparative Validation
To empirically determine the superior internal standard, a rigorous validation study must be conducted in accordance with regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).[3][4][5] The following outlines a comprehensive experimental protocol.
Stock and Working Solutions
Prepare separate stock solutions of phenoxybenzamine, this compound, and WB4101 in a suitable organic solvent (e.g., methanol). From these, prepare working solutions for spiking into the biological matrix to create calibration standards and quality control (QC) samples.
Sample Preparation
A generic liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method can be employed. The key is to add the internal standard (either this compound or WB4101) to all samples, including calibration standards and QCs, before the extraction step.
Example LLE Protocol:
-
To 100 µL of plasma, add 25 µL of the internal standard working solution.
-
Add 50 µL of a basifying agent (e.g., 0.1 M NaOH).
-
Add 600 µL of an extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
LC-MS/MS Analysis
Develop a selective and sensitive LC-MS/MS method for the detection of phenoxybenzamine and both potential internal standards.
-
Chromatographic Column: A C18 column is a common starting point for the separation of such compounds.
-
Mobile Phase: A gradient elution with acetonitrile and water containing a modifier like formic acid is typical.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimize the precursor and product ions for phenoxybenzamine, this compound, and WB4101.
Validation Parameters and Acceptance Criteria
The following parameters must be evaluated for both internal standards, with acceptance criteria based on FDA guidelines.[4]
| Validation Parameter | Purpose | Acceptance Criteria (FDA) |
| Selectivity | To ensure that endogenous matrix components do not interfere with the detection of the analyte or IS. | Response in blank matrix should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Calibration Curve | To establish the relationship between instrument response and analyte concentration. | At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured values to the nominal concentration and the degree of scatter. | For QC samples at low, medium, and high concentrations, the mean should be within ±15% of nominal, and the CV should not exceed 15%. At the LLOQ, these are ±20% and ≤20%, respectively. |
| Matrix Effect | To assess the impact of matrix components on the ionization of the analyte and IS. | The CV of the IS-normalized matrix factor should not be greater than 15%. |
| Extraction Recovery | To measure the efficiency of the extraction process. | While no specific value is required, recovery should be consistent and reproducible. |
| Stability | To ensure the analyte and IS are stable under various storage and processing conditions. | Mean concentration at each stability time point should be within ±15% of the nominal concentration. |
Visualizing the Validation Workflow
The process of validating and comparing internal standards can be visualized as a structured workflow.
Caption: A streamlined workflow for the comparative validation of internal standards.
Decision Pathway for Internal Standard Selection
The final choice of an internal standard should be based on a logical evaluation of the validation data.
References
Proposed Framework for an Inter-laboratory Comparison of Phenoxybenzamine-d5 Analysis
This guide outlines a proposed framework for conducting an inter-laboratory comparison of analytical results for Phenoxybenzamine-d5. As a deuterated analog, this compound is commonly used as an internal standard in the quantitative analysis of phenoxybenzamine in biological matrices. Ensuring consistency and accuracy across different laboratories is critical for reliable clinical and research outcomes. This document provides a template for the experimental protocol, data presentation, and the logical workflow of such a comparison study.
Introduction
Phenoxybenzamine is an irreversible alpha-adrenoceptor antagonist used in the management of hypertensive episodes in patients with pheochromocytoma. Accurate measurement of its concentration in biological fluids is crucial for therapeutic drug monitoring and pharmacokinetic studies. This compound serves as an ideal internal standard for mass spectrometry-based quantification due to its similar chemical and physical properties to the parent drug, with a distinct mass-to-charge ratio.
An inter-laboratory comparison, also known as a proficiency testing program, is essential to:
-
Assess the proficiency of participating laboratories in performing the analytical method.
-
Identify potential systematic errors or biases in laboratory procedures.
-
Ensure the comparability and reliability of results generated across different sites.
Experimental Protocol
This section details the proposed methodology for the inter-laboratory comparison. Participating laboratories would be expected to adhere to this protocol to ensure the consistency of the study.
Study Design
A central organizing body would prepare and distribute identical sets of blinded samples to each participating laboratory. These samples would consist of:
-
Blank Matrix: Human plasma or serum confirmed to be free of phenoxybenzamine and this compound.
-
Calibration Standards: A set of standards at varying concentrations of phenoxybenzamine spiked into the blank matrix.
-
Quality Control (QC) Samples: Samples at low, medium, and high concentrations of phenoxybenzamine within the calibration range.
-
Test Samples: Blinded samples with unknown concentrations of phenoxybenzamine.
Each sample set would also include a standardized solution of this compound to be used as the internal standard.
Sample Preparation: Protein Precipitation
A common and straightforward method for sample preparation is protein precipitation.
-
Thaw Samples: Allow all samples (calibrators, QCs, and unknowns) to thaw to room temperature.
-
Aliquoting: Pipette 100 µL of each sample into a clean microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the provided this compound internal standard solution to each tube.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Each laboratory should use their own liquid chromatography-tandem mass spectrometry (LC-MS/MS) system, but the following parameters are recommended as a starting point.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of phenoxybenzamine from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Phenoxybenzamine: Precursor ion > Product ion (to be determined by each lab's instrumentation).
-
This compound: Precursor ion > Product ion (to be determined by each lab's instrumentation).
-
-
Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized by each laboratory for maximum sensitivity and specificity.
-
Data Analysis and Presentation
Participating laboratories would submit their raw data and calculated concentrations for all samples. The central organizing body would then perform a statistical analysis to assess inter-laboratory variability.
Acceptance Criteria
The performance of each laboratory would be evaluated based on established bioanalytical method validation guidelines from regulatory bodies such as the FDA and EMA. Key parameters include:
-
Accuracy: The closeness of the mean test results to the true concentration.[1][2] For QC samples, the mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).[2]
-
Precision: The closeness of agreement among a series of measurements.[1][2] The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).[2]
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.
Hypothetical Data Tables
The following tables illustrate how the results of an inter-laboratory comparison for this compound as an internal standard in a phenoxybenzamine assay could be presented.
Table 1: Inter-laboratory Comparison of Quality Control Sample Accuracy
| Laboratory ID | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) |
| Lab A | Low | 5 | 4.85 | 97.0 |
| Lab B | Low | 5 | 5.10 | 102.0 |
| Lab C | Low | 5 | 4.65 | 93.0 |
| Lab A | Medium | 50 | 51.5 | 103.0 |
| Lab B | Medium | 50 | 49.0 | 98.0 |
| Lab C | Medium | 50 | 52.5 | 105.0 |
| Lab A | High | 500 | 480 | 96.0 |
| Lab B | High | 500 | 510 | 102.0 |
| Lab C | High | 500 | 495 | 99.0 |
Table 2: Inter-laboratory Comparison of Quality Control Sample Precision
| Laboratory ID | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Standard Deviation | CV (%) |
| Lab A | Low | 5 | 4.85 | 0.21 | 4.3 |
| Lab B | Low | 5 | 5.10 | 0.25 | 4.9 |
| Lab C | Low | 5 | 4.65 | 0.30 | 6.5 |
| Lab A | Medium | 50 | 51.5 | 1.54 | 3.0 |
| Lab B | Medium | 50 | 49.0 | 2.20 | 4.5 |
| Lab C | Medium | 50 | 52.5 | 1.84 | 3.5 |
| Lab A | High | 500 | 480 | 14.4 | 3.0 |
| Lab B | High | 500 | 510 | 17.8 | 3.5 |
| Lab C | High | 500 | 495 | 22.3 | 4.5 |
Table 3: Analysis of Blinded Test Samples
| Laboratory ID | Sample ID | Measured Conc. (ng/mL) |
| Lab A | TS-01 | 25.4 |
| Lab B | TS-01 | 26.1 |
| Lab C | TS-01 | 24.8 |
| Lab A | TS-02 | 152.3 |
| Lab B | TS-02 | 148.9 |
| Lab C | TS-02 | 155.6 |
Visualizations
Diagrams are essential for clearly communicating complex workflows and pathways.
Caption: Experimental workflow for the analysis of phenoxybenzamine using this compound.
Caption: Simplified signaling pathway of α1-adrenergic receptors blocked by phenoxybenzamine.
Conclusion
A well-designed inter-laboratory comparison study is crucial for establishing the reliability and comparability of analytical methods for phenoxybenzamine using this compound as an internal standard. This guide provides a comprehensive framework for such a study, from experimental design to data analysis and presentation. By adhering to standardized protocols and acceptance criteria, participating laboratories can confidently assess their performance and contribute to the generation of high-quality, reproducible data for clinical and research applications.
References
Navigating Bioanalysis: A Guide to Deuterated Internal Standards Featuring Phenoxybenzamine-d5
For researchers, scientists, and drug development professionals, the precise quantification of analytes in biological matrices is paramount. This guide provides a comprehensive comparison of the use of deuterated internal standards, specifically Phenoxybenzamine-d5, against other alternatives in bioanalytical method development, supported by regulatory insights and experimental considerations.
In the landscape of regulated bioanalysis, the use of a reliable internal standard (IS) is not merely a suggestion but a cornerstone of robust and reproducible analytical methods. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly advocate for the use of stable isotope-labeled (SIL) internal standards, with deuterated compounds being a prominent choice. These standards are crucial for correcting variability arising from sample preparation, matrix effects, and instrument response, thereby ensuring the accuracy and precision of pharmacokinetic and toxicokinetic data.
The Superiority of Deuterated Internal Standards
Deuterated internal standards, like this compound, are structurally almost identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with deuterium. This subtle modification results in a mass shift that is readily detectable by mass spectrometry (MS), allowing for its differentiation from the unlabeled analyte. The key advantages of using a deuterated IS include:
-
Co-elution with the Analyte: Due to their similar physicochemical properties, deuterated standards co-elute with the analyte during chromatographic separation. This is critical for compensating for matrix effects, where endogenous components in the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.
-
Similar Extraction Recovery: The deuterated IS and the analyte exhibit nearly identical behavior during sample extraction procedures, ensuring that any loss of analyte during this process is mirrored by a proportional loss of the IS.
-
Improved Precision and Accuracy: By normalizing the analyte response to the IS response, variations in injection volume and instrument performance are effectively canceled out, leading to significantly improved precision and accuracy of the analytical method.
This compound vs. Alternative Internal Standards: A Comparative Overview
While deuterated internal standards are the gold standard, other compounds, such as structural analogs, can be used as alternatives, particularly when a deuterated version of the analyte is unavailable or cost-prohibitive. However, these alternatives often fall short in performance compared to their deuterated counterparts.
| Feature | This compound (Deuterated IS) | Structural Analog IS (e.g., a related compound) |
| Chromatographic Behavior | Co-elutes with Phenoxybenzamine | May have a different retention time |
| Matrix Effect Compensation | Excellent, due to identical ionization properties | Variable and often incomplete |
| Extraction Recovery | Tracks the analyte's recovery very closely | May differ from the analyte's recovery |
| Regulatory Acceptance | Highly recommended by FDA and EMA | Acceptable, but requires more rigorous validation to demonstrate its suitability |
| Potential for Differential Ion Suppression | Minimal | High, leading to potential inaccuracies |
| Cost and Availability | Generally higher cost and may require custom synthesis | May be more readily available and less expensive |
Experimental Protocol: A Typical LC-MS/MS Method for Phenoxybenzamine Analysis
The following protocol outlines a general procedure for the quantitative analysis of Phenoxybenzamine in human plasma using this compound as an internal standard. This should be considered a template and requires optimization and validation for specific laboratory conditions.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Phenoxybenzamine: Precursor ion > Product ion (specific m/z values to be optimized)
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized, typically a +5 Da shift from the unlabeled analyte)
-
3. Method Validation
The analytical method must be fully validated according to regulatory guidelines (e.g., FDA's Bioanalytical Method Validation Guidance for Industry). Key validation parameters include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Matrix Effect
-
Recovery
-
Stability (Freeze-thaw, bench-top, long-term)
Visualizing the Workflow and Regulatory Logic
To better illustrate the processes involved, the following diagrams, generated using Graphviz (DOT language), depict the bioanalytical workflow and the decision-making process for selecting an internal standard based on regulatory expectations.
Caption: Bioanalytical workflow for sample analysis using a deuterated internal standard.
Caption: Regulatory logic for internal standard selection in bioanalysis.
Conclusion
The use of deuterated internal standards, such as this compound, is a critical component of high-quality, regulatory-compliant bioanalytical methods. Their ability to mimic the behavior of the analyte during sample processing and analysis provides unparalleled correction for potential sources of error, leading to highly reliable data. While alternative internal standards exist, they necessitate more extensive validation to prove their suitability. For researchers and scientists in drug development, embracing the use of deuterated internal standards is a strategic investment in the integrity and success of their bioanalytical endeavors.
Safety Operating Guide
Navigating the Safe Disposal of Phenoxybenzamine-d5: A Comprehensive Guide for Laboratory Professionals
Phenoxybenzamine is classified as harmful if swallowed and is suspected of causing cancer[1][2]. Therefore, its deuterated form must be handled as hazardous waste. Adherence to institutional, local, state, and federal regulations is mandatory.
Core Disposal Procedure: A Step-by-Step Approach
The primary and overarching directive for the disposal of Phenoxybenzamine-d5 is to engage a licensed and approved waste disposal company[3][4]. Laboratory personnel should not attempt to dispose of this compound through standard laboratory drains or as regular solid waste.
Step 1: Collection and Storage of Waste
-
Segregation: Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., personal protective equipment (PPE), absorbent paper, and empty containers), in a designated and properly labeled hazardous waste container.
-
Container Requirements: The waste container must be chemically resistant, sealable to prevent leaks or spills, and clearly marked with the words "Hazardous Waste" and the specific chemical name, "this compound."
-
Storage Location: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials. The storage area should be clearly marked as a hazardous waste accumulation site.
Step 2: Documentation
-
Maintain a detailed log of the accumulated waste, including the chemical name, quantity, and date of accumulation. This documentation is crucial for the waste disposal contractor and for regulatory compliance.
Step 3: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal of the hazardous waste.
-
The EHS department will work with a licensed hazardous waste disposal company to ensure the proper transportation and ultimate destruction of the chemical waste in accordance with all applicable regulations.
Step 4: Handling Spills
-
In the event of a small spill, dampen the solid material with 60-70% ethanol and carefully transfer it to a suitable hazardous waste container[5].
-
Use absorbent paper dampened with 60-70% ethanol to clean the spill area, and place the contaminated paper in the same waste container[5].
-
Seal the container and dispose of it as hazardous waste[5].
-
For larger spills, evacuate the area and contact your institution's EHS department immediately.
Hazard Profile and Safety Precautions
Understanding the hazards associated with Phenoxybenzamine is critical for safe handling and disposal. The following table summarizes the key hazard information derived from safety data sheets for Phenoxybenzamine hydrochloride.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral) | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor. |
| Carcinogenicity | Suspected of causing cancer.[1][2] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves, clothing, and eye/face protection. |
| Sensitization | May cause an allergic skin reaction.[1] | Avoid breathing dust. Wear protective gloves.[1] |
Experimental Protocols Referenced in Safety Data
The hazard classifications provided in safety data sheets are based on toxicological studies. For instance, the oral LD50 (the lethal dose for 50% of a test population) for Phenoxybenzamine hydrochloride in mice has been determined to be 900 mg/kg[1]. Such studies involve administering the substance to animal models to determine its potential to cause acute toxicity, carcinogenicity, and other adverse health effects. These protocols, conducted under strict ethical and regulatory guidelines, form the basis of the safety precautions recommended for handling and disposal.
Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Phenoxybenzamine-d5
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized compounds like Phenoxybenzamine-d5 is paramount. This guide provides immediate, essential safety protocols and logistical information, including detailed operational and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to prevent exposure.[1][2][3] The following table summarizes the required PPE.
| PPE Category | Specification |
| Hand Protection | Wear appropriate protective gloves. Gloves must be inspected prior to use. Use a proper glove removal technique (without touching the glove's outer surface).[4][5] |
| Eye/Face Protection | Use safety glasses with side-shields conforming to EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[4][6] |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure.[6] A lab coat is recommended. |
| Respiratory Protection | If dust is generated, use a particulate respirator.[2] For activities with a risk of inhalation, a NIOSH-approved surgical N-95 respirator is recommended.[3] |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[2]
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1][2]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in original, tightly sealed containers.[2]
-
Keep in a cool, dry, and well-ventilated area.[2] Recommended storage temperature is 2 - 8 °C.[4]
Spill Management and Disposal Plan
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Spill Cleanup:
-
Evacuate: Clear the area of all personnel.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from entering drains or water courses.[1][2]
-
Absorb: For liquid spills, use an inert, non-combustible absorbent material like diatomite.[1] For solid spills, use dry clean-up procedures and avoid generating dust.[2]
-
Collect: Sweep up or shovel the material into a suitable, labeled container for disposal.[4]
-
Decontaminate: Clean the spill area thoroughly.
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[1]
-
Containers should be disposed of in an approved waste disposal plant.[5][7]
Emergency Procedures
Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[6]
-
Seek immediate medical attention.[1]
Skin Contact:
-
Immediately wash off with plenty of water for at least 15 minutes.[6]
-
Remove contaminated clothing.[1]
-
If skin irritation persists, call a physician.[6]
Inhalation:
-
Move the person to fresh air.[6]
-
If breathing is difficult, give oxygen.
-
Seek medical attention if symptoms occur.[6]
Ingestion:
-
Do NOT induce vomiting.[1]
-
Clean mouth with water and drink plenty of water afterwards.[5][6]
-
Call a physician or poison control center immediately.[1]
Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
